molecular formula C13H17NO4 B115123 N-(Phenyloxycarbonyl)-L-valine methyl ester CAS No. 153441-77-1

N-(Phenyloxycarbonyl)-L-valine methyl ester

Cat. No.: B115123
CAS No.: 153441-77-1
M. Wt: 251.28 g/mol
InChI Key: HVZNBHBPOHUKAF-NSHDSACASA-N
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Description

N-(Phenyloxycarbonyl)-L-valine methyl ester is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Phenyloxycarbonyl)-L-valine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Phenyloxycarbonyl)-L-valine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-3-methyl-2-(phenoxycarbonylamino)butanoate
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InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)17-3)14-13(16)18-10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HVZNBHBPOHUKAF-NSHDSACASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=CC=C1
Source PubChem
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Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H17NO4
Source PubChem
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DSSTOX Substance ID

DTXSID60934751
Record name Methyl N-[hydroxy(phenoxy)methylidene]valinate
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Molecular Weight

251.28 g/mol
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CAS No.

153441-77-1
Record name N-(Phenoxycarbonyl)-L-valine methyl ester
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Record name N-(Phenyloxycarbonyl)-L-valine methyl ester
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Record name Methyl N-[hydroxy(phenoxy)methylidene]valinate
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Record name Methyl N-(phenoxycarbonyl)-L-valinate
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Record name N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER
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Record name N-(PHENYLOXYCARBONYL)-L-VALINE METHYL ESTER
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Foundational & Exploratory

Chemical Structure and Properties of N-(Phenoxycarbonyl)-L-valine methyl ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As environmental and safety regulations in pharmaceutical manufacturing tighten, the reliance on highly toxic reagents like phosgene and sensitive isocyanates has become a critical bottleneck. N-(Phenoxycarbonyl)-L-valine methyl ester (also referred to as N-(phenyloxycarbonyl)-L-valine methyl ester) has emerged as a cornerstone intermediate in modern green chemistry to circumvent these hazards. Functioning as an "activated urethane" or a "blocked isocyanate," this compound enables the phosgene-free synthesis of complex unsymmetrical ureas, peptidomimetics, and polypeptides[1].

In drug development, this specific L-valine derivative is instrumental in synthesizing critical active pharmaceutical ingredients (APIs), including HIV-1 protease inhibitors like Lopinavir analogs and other antiviral therapeutics[2],[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental workflows for its synthesis and application.

Physicochemical Profiling

Understanding the fundamental properties of N-(Phenoxycarbonyl)-L-valine methyl ester is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal activation. The absolute stereochemistry (L-isomer) must be preserved during all synthetic manipulations to ensure the biological efficacy of downstream APIs[4].

Table 1: Chemical and Physical Properties

ParameterSpecification
Chemical Name N-(Phenoxycarbonyl)-L-valine methyl ester
CAS Number 153441-77-1[5]
Molecular Formula C₁₃H₁₇NO₄[6]
Molecular Weight 251.28 g/mol [4]
InChIKey HVZNBHBPOHUKAF-UHFFFAOYSA-N[5]
Stereochemistry L-isomer (Absolute, S-configuration)[4]
Structural Class Activated Carbamate / Amino Acid Ester Derivative

Mechanistic Insights: The Phenoxycarbonyl Activation Strategy

In standard peptide synthesis, carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) are utilized strictly as protecting groups because their respective alkoxide leaving groups (tert-butoxide and benzoxide) are poor leaving groups (pKₐ ~ 15–16).

However, by replacing the standard alkyl group with a phenyl ring , the electronic landscape of the carbamate shifts dramatically. The phenoxy group withdraws electron density via induction, rendering the carbonyl carbon highly electrophilic. When subjected to a primary amine, the system undergoes a nucleophilic acyl substitution. The reaction forms a tetrahedral intermediate, which subsequently collapses to expel phenoxide [1]. Because phenol is a relatively strong conjugate acid (pKₐ ~ 10), phenoxide is an excellent leaving group.

This causality explains why N-(phenoxycarbonyl) derivatives can act as blocked isocyanates . They remain completely stable at room temperature—allowing for long-term storage and easy handling—but become highly reactive acyl donors upon moderate thermal activation (60 °C) in polar aprotic solvents[1].

Aminolysis A N-(Phenoxycarbonyl)- L-valine methyl ester C Tetrahedral Intermediate (Polar Aprotic Solvent) A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D Unsymmetrical Urea C->D Elimination E Phenol Byproduct C->E Leaving Group Expulsion

Fig 1. Phosgene-free aminolysis mechanism for unsymmetrical urea formation.

Experimental Workflows

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows incorporate in-process quality control (IPC) checkpoints to ensure structural integrity and yield optimization.

Protocol A: Synthesis of N-(Phenoxycarbonyl)-L-valine methyl ester

This protocol utilizes phenyl chloroformate to activate the L-valine methyl ester. The choice of 4-methylmorpholine (NMM) as a base over triethylamine prevents base-catalyzed racemization of the α-chiral center[2].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of L-valine methyl ester hydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add 2.2 equivalents of 4-methylmorpholine dropwise. The solution will become homogenous as the free base is generated[2].

  • Acylation: Slowly add 1.05 equivalents of phenyl chloroformate dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours.

  • IPC Checkpoint: Perform Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active baseline spot confirms complete consumption of the starting amino acid ester.

  • Workup: Quench the reaction with 1M HCl to neutralize excess base. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude oil via LC-MS. The presence of a dominant peak at m/z 252.1 [M+H]⁺ confirms the product identity.

Synthesis A L-Valine Methyl Ester Hydrochloride C Reaction Medium (DCM, NMM, 0°C) A->C B Phenyl Chloroformate B->C D N-(Phenoxycarbonyl)- L-valine methyl ester C->D Nucleophilic Acyl Substitution

Fig 2. Synthesis of N-(Phenoxycarbonyl)-L-valine methyl ester via acyl substitution.

Protocol B: Phosgene-Free Aminolysis for Unsymmetrical Urea Synthesis

This workflow demonstrates the utility of the synthesized ester in forming complex urea linkages, a vital step in generating antiviral protease inhibitors[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-(Phenoxycarbonyl)-L-valine methyl ester in anhydrous N,N-dimethylacetamide (DMAc) or DMSO[1].

  • Amine Addition: Add 1.1 equivalents of the target primary amine (e.g., a functionalized alkylamine).

  • Thermal Activation: Heat the reaction mixture to 60 °C. The thermal energy is required to overcome the steric hindrance of the isopropyl side chain on the valine moiety[1].

  • IPC Checkpoint: Monitor the reaction via HPLC at 254 nm. Track the generation of the phenol byproduct (retention time shift) to quantify conversion.

  • Isolation: After 4–6 hours, cool the mixture to room temperature and precipitate the urea product by dropwise addition into rapidly stirring ice water.

  • Validation: Perform ¹H NMR spectroscopy. The complete disappearance of the multiplet at 7.1–7.4 ppm (corresponding to the phenoxy protons) and the emergence of two distinct urea N-H protons validates successful aminolysis.

Data Presentation: Aminolysis Optimization

The choice of solvent and temperature dictates the kinetic success of the aminolysis. The table below summarizes the causality between reaction conditions and the resulting yield of the unsymmetrical urea.

Table 2: Solvent and Temperature Effects on NPC Aminolysis Yield

SolventPolarity IndexTemperature (°C)Time (h)Phenol ExpulsionTypical Yield (%)
DMSO 7.2604Rapid> 85%
DMAc 6.5606Moderate80 - 85%
THF 4.06012Slow70 - 75%
DCM 3.12524Negligible< 20%

Data Interpretation: Polar aprotic solvents like DMSO stabilize the highly polarized tetrahedral transition state formed during nucleophilic attack, drastically accelerating the expulsion of the phenol leaving group.

References

  • N-(PHENOXYCARBONYL)
  • N-(PHENYLOXYCARBONYL)
  • N-(PHENOXYCARBONYL)
  • Well-defined, environment-friendly synthesis of polypeptides based on phosgene-free transformation of amino acids into urethane derivatives and their applications Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Materials Science and Chemical Engineering (Scirp.org)

Sources

N-(Phenyloxycarbonyl)-L-Valine Methyl Ester Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Phenyloxycarbonyl)-L-valine methyl ester (CAS: 153441-77-1), also widely referred to as N-(phenoxycarbonyl)-L-valine methyl ester, is a highly specialized amino acid derivative[1]. Unlike standard protected amino acids used in basic peptide synthesis, this compound features a thermodynamically tuned phenoxycarbonyl group. This specific structural modification transforms the molecule from a simple building block into a highly reactive acyl transfer agent. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality, synthetic utility, and quality control frameworks surrounding this compound, particularly focusing on its critical role in the synthesis of HIV protease inhibitors (such as Ritonavir) and its profiling as an impurity in antiviral APIs like Oseltamivir[2][3].

Chemical Profiling and Structural Causality

The utility of N-(phenyloxycarbonyl)-L-valine methyl ester lies in the electronic properties of its N-terminal protecting group. Standard carbamate protecting groups, such as Boc (t-butoxycarbonyl) or Cbz (benzyloxycarbonyl), utilize alkoxide leaving groups (t-butoxide and benzyloxide, respectively). Because these alkoxides are strong bases (pKa ~16), they are poor leaving groups, making the carbonyl carbon inert to nucleophilic attack under standard conditions.

In stark contrast, the phenoxycarbonyl group utilizes phenol as a leaving group. Phenol is a significantly weaker base (pKa ~10) due to the resonance stabilization of the phenoxide anion across the aromatic ring. This electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbamate carbonyl, making it highly susceptible to nucleophilic acyl substitution by primary and secondary amines. This causality is the fundamental reason this derivative is chosen for synthesizing complex, unsymmetrical urea linkages without the need for highly toxic phosgene gas.

Quantitative Data: Physicochemical Properties
PropertySpecification / Value
Chemical Name N-(Phenyloxycarbonyl)-L-valine methyl ester
CAS Registry Number 153441-77-1
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol [1]
Melting Point 58–62 °C[4]
Stereochemistry Absolute (L-isomer)[1]
Reactivity Profile Activated carbamate; susceptible to aminolysis

Mechanistic Role in HIV Protease Inhibitor Synthesis

The most prominent industrial application of phenoxycarbonyl-activated valine derivatives is in the synthesis of the HIV-1 protease inhibitors Ritonavir and Lopinavir [3]. The molecular backbone of these drugs requires an unsymmetrical urea linkage connecting a valine derivative to a complex amine (e.g., a thiazolyl-methylamine derivative).

The synthesis leverages the leaving group ability of the phenoxy moiety. When N-(phenyloxycarbonyl)-L-valine methyl ester is reacted with the target amine in the presence of 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA), a tetrahedral intermediate is formed. The collapse of this intermediate expels phenol, yielding the desired urea linkage[3]. The methyl ester is subsequently saponified using lithium hydroxide (LiOH) to yield the free acid, which is then coupled to the core diamino alcohol of the protease inhibitor[3].

SynthesisWorkflow Val L-Valine Methyl Ester Intermediate N-(Phenyloxycarbonyl)- L-valine methyl ester Val->Intermediate NMM, DCM 0°C to RT Chloro Phenyl Chloroformate Chloro->Intermediate Urea Unsymmetrical Urea Intermediate->Urea DMAP, TEA, THF Reflux (-Phenol) Amine Thiazolyl-methylamine Amine->Urea Deprotect Saponification Urea->Deprotect LiOH, Dioxane/H2O Final Ritonavir Left-Wing Acid Deprotect->Final Acidification

Synthetic workflow of Ritonavir intermediate via phenyloxycarbonyl activation.

Experimental Protocol: Unsymmetrical Urea Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an in-process control (IPC) to verify the causality of the chemical transformation.

Objective: Construct an unsymmetrical urea linkage by displacing the phenoxy group of N-(phenyloxycarbonyl)-L-valine methyl ester with a primary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of N-(phenyloxycarbonyl)-L-valine methyl ester and 1.1 equivalents of the target amine in anhydrous Tetrahydrofuran (THF).

  • Catalytic Activation: Add 2.0 equivalents of Triethylamine (TEA) and 0.1 equivalents of DMAP.

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. TEA acts as a thermodynamic sink, neutralizing the generated phenol to prevent equilibrium reversal.

  • Thermal Progression: Heat the reaction mixture to reflux (~65 °C) for 4–6 hours.

    • Self-Validation (IPC 1): Monitor the reaction via Thin Layer Chromatography (TLC) under UV 254 nm. The starting material will appear as a distinct UV-active spot. The reaction is complete when this spot disappears, replaced by a more polar urea spot and a highly non-polar phenol spot.

  • Quenching and Orthogonal Extraction: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl.

    • Causality: The 1M HCl wash protonates and removes unreacted amines, DMAP, and TEA into the aqueous layer.

  • Phenol Removal: Wash the organic layer with 1M NaOH.

    • Causality: Phenol (pKa ~10) is deprotonated by NaOH to form water-soluble sodium phenoxide, effectively extracting the byproduct away from the highly organic urea product.

  • Analytical Confirmation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation (IPC 2): Submit the crude product for LC-MS analysis. The system is validated if the ESI-MS spectrum shows the expected [M+H]+ of the urea product and the complete absence of the m/z 252 [M+H]+ starting material peak.

Impurity Profiling and Quality Control in APIs

Beyond its use as a synthetic intermediate, the free acid derivative, N-phenoxycarbonyl-L-valine , is a critical analyte in pharmaceutical quality control. It is a documented impurity found in the influenza drug Oseltamivir phosphate (Tamiflu)[2]. Interestingly, this impurity exhibits its own biological activity, having been shown to inhibit reverse transcriptase, a key enzyme in HIV replication[2].

Because regulatory agencies (FDA, EMA) require rigorous profiling of all API impurities above the 0.1% threshold, detecting trace amounts of phenoxycarbonyl derivatives is mandatory.

ImpurityProfiling Sample Oseltamivir API Sample Extraction Solvent Extraction Sample->Extraction LC HPLC Separation Extraction->LC Reverse-Phase MS ESI-MS Detection (m/z 238 for Free Acid) LC->MS Ionization Quant Impurity Quantification MS->Quant Data Analysis

LC-MS workflow for detecting N-phenoxycarbonyl-L-valine impurities in API samples.

Quantitative Data: Carbamate Reactivity Comparison

To summarize the causality of protecting group selection in drug development, the following table compares the reactivity profiles of common valine carbamates:

Protecting GroupBase StabilityReactivity towards AminesByproductPrimary Use Case
Boc (t-Butoxycarbonyl)Highly StableInertN/AStatic amine protection
Cbz (Benzyloxycarbonyl)Highly StableInertN/AStatic amine protection
Phenyloxycarbonyl LabileHighly Reactive PhenolUnsymmetrical urea synthesis

Conclusion

N-(Phenyloxycarbonyl)-L-valine methyl ester is a masterclass in rational chemical design. By substituting a standard alkoxide with a phenoxide leaving group, chemists have engineered a molecule that serves as a highly efficient, phosgene-free vector for urea bond formation. Whether utilized in the synthesis of life-saving HIV protease inhibitors or monitored as a bioactive impurity in influenza therapeutics, understanding the thermodynamic and kinetic properties of this compound is essential for any professional in drug development and analytical chemistry.

References

  • [1] N-(PHENYLOXYCARBONYL)-L-VALINE METHYL ESTER. Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • [3] RITONAVIR. New Drug Approvals. URL:[Link]

Sources

An In-depth Technical Guide to the Reactivity of the Phenyloxycarbonyl (PhOC) Group in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenyloxycarbonyl (PhOC) group, a carbamate-type amine protecting group, holds a unique position in the repertoire of synthetic organic chemistry, particularly in the derivatization of amino acids. While historically overshadowed in peptide synthesis by the more contemporary Boc and Fmoc groups due to issues with intramolecular cyclization in elongated peptides, the PhOC group exhibits a distinct reactivity profile that renders it a valuable tool in specific applications, including the synthesis of ureas, polyureas, and as a stable synthon for various peptidomimetics.[1][2] This guide provides a comprehensive exploration of the PhOC group's reactivity, detailing its chemical stability, mechanisms of cleavage under various conditions, and practical, field-proven protocols for its introduction and removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific attributes of the phenyloxycarbonyl protecting group.

Introduction: The Phenyloxycarbonyl Group in Context

The protection of the α-amino group of amino acids is a fundamental requirement for the controlled formation of peptide bonds and the synthesis of complex amino acid-containing molecules.[3] The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily cleavable under mild and specific conditions that do not affect other functionalities within the molecule—a principle known as orthogonality.[4][5]

The phenyloxycarbonyl (PhOC) group, while a carbamate like the more ubiquitous tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, possesses a unique set of properties. Phenylcarbamates are noted for their high stability over time, which allows for the large-scale preparation of synthons.[1][2] However, its application in mainstream solid-phase peptide synthesis (SPPS) has been limited due to side reactions.[1][2] Despite this, a resurgence of interest in phenyloxycarbamates has been driven by their utility in synthesizing other valuable motifs such as oxazolidinones and ureas.[1][2]

This guide will delve into the chemical behavior of the PhOC group, providing a detailed analysis of its reactivity to empower chemists to make informed decisions about its application.

Chemical Stability and Reactivity Profile

The utility of any protecting group is defined by its stability under various chemical environments. The PhOC group exhibits a robust stability profile under certain conditions, while demonstrating predictable lability under others.

Stability in Acidic and Mildly Basic Media

A key advantage of the PhOC group is its stability in acidic and mildly basic aqueous media.[1][2][6] This allows for straightforward work-up procedures using saturated solutions of sodium bicarbonate or even 1 M potassium hydroxide without significant cleavage.[6] Furthermore, its stability in organic acids makes it compatible with purification by flash chromatography.[1][2] This contrasts sharply with the acid-labile Boc group, which is readily cleaved by acids such as trifluoroacetic acid (TFA).[4][]

Comparison with Common Amine Protecting Groups

The selection of a protecting group is a critical strategic decision in multi-step synthesis. The PhOC group's properties are best understood in comparison to the industry-standard Boc, Fmoc, and Cbz groups.

Protecting GroupStructureLabilityTypical Deprotection ConditionsKey Stability Features
Phenyloxycarbonyl (PhOC) Ph-O-(C=O)-Nucleophilic Attack, HydrogenolysisTBAF in THF; Strong Base (e.g., NaOH); Catalytic Hydrogenation (Pd/C, H₂)Stable to acids and mild bases.
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[5]Stable to bases and hydrogenolysis.[4]
9-Fluorenylmethoxycarbonyl (Fmoc) Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF[5]Stable to acids and hydrogenolysis (quasi-orthogonal to Cbz).[4][8]
Carboxybenzyl (Cbz or Z) Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[5]Stable to mild acids and bases.[9]

This table provides a qualitative comparison based on established chemical principles and literature data.

Cleavage of the Phenyloxycarbonyl Group: Mechanisms and Protocols

The removal of the PhOC group can be accomplished through several pathways, each with its own mechanistic underpinnings and practical considerations.

Nucleophilic Cleavage
3.1.1. Base-Mediated Hydrolysis (Strong Basic Conditions)

While stable to mild bases, the PhOC group can be cleaved under strongly basic conditions, such as with hydroxide anions.[6] The mechanism of this hydrolysis depends on the substitution of the carbamate nitrogen.

  • Primary Amines (E1cb Mechanism): For PhOC groups on primary amines, the reaction proceeds through an E1cb-type mechanism. The base abstracts the proton from the nitrogen, leading to the formation of an isocyanate intermediate, which is then hydrolyzed to the free amine.[2]

  • Secondary/Tertiary Amines (BAc2 Mechanism): For N,N-disubstituted carbamates, where no labile proton is present, the deprotection requires more drastic conditions and proceeds via a BAc2 mechanism (Base-catalyzed Acyl-Oxygen cleavage).[2]

3.1.2. Fluoride-Mediated Cleavage (TBAF)

A milder and more selective nucleophilic cleavage can be achieved using tetra-n-butylammonium fluoride (TBAF). This method is particularly interesting as it can lead to different product distributions based on the reaction conditions.

The proposed mechanism involves the deprotonation of the N-H bond by the fluoride ion, initiating the formation of an isocyanate intermediate. This intermediate can then be trapped by water present in the TBAF reagent to yield the free amine, or it can be trapped by another molecule of the liberated amine to form a symmetrical urea.[1] The ratio of amine to urea is highly dependent on the solvent and the stoichiometry of the TBAF.[1]

TBAF_Cleavage_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Urea Formation PhOC_NHR R-NH-C(=O)OPh Isocyanate R-N=C=O PhOC_NHR->Isocyanate E1cb Isocyanate_hydrolysis R-N=C=O F_minus F⁻ (from TBAF) HF_PhO HF + PhO⁻ Amine R-NH₂ Isocyanate_hydrolysis->Amine Hydrolysis Isocyanate_urea R-N=C=O H2O H₂O Urea R-NH-C(=O)NH-R Isocyanate_urea->Urea Amine_urea R-NH₂ Amine_urea->Urea Hydrogenolysis_Workflow Start PhOC-Protected Amino Acid in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Introduce_H2 Introduce Hydrogen Source (H₂ gas or Transfer Agent) Add_Catalyst->Introduce_H2 Reaction Stir at Room Temperature Introduce_H2->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Continue if incomplete Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify PhOC_Introduction_Mechanism cluster_activation Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination Amino_Acid H₂N-CHR-COO⁻ Deprotonated_AA ⁻H₂N-CHR-COO⁻ Amino_Acid->Deprotonated_AA Base Base (e.g., NaOH) Deprotonated_AA_attack H₂N-CHR-COO⁻ Intermediate Tetrahedral Intermediate Deprotonated_AA_attack->Intermediate PhOCOCl Ph-O-C(=O)-Cl PhOCOCl->Intermediate Intermediate_elim Tetrahedral Intermediate Product Ph-O-C(=O)-NH-CHR-COO⁻ Intermediate_elim->Product Chloride Cl⁻

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(Phenyloxycarbonyl)-L-valine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(Phenyloxycarbonyl)-L-valine methyl ester

Introduction

N-(Phenyloxycarbonyl)-L-valine methyl ester is a protected amino acid derivative with significant applications in peptide synthesis and as an intermediate in the development of pharmaceutical agents. The phenoxycarbonyl (Phoc) group serves as a urethane-type N-protecting group, analogous to the more common Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and safety practices. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis is achieved through the N-acylation of L-valine methyl ester with phenyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base.[1][2][3]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-valine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This forms a tetrahedral intermediate.[4][5]

  • Elimination of Chloride: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine, neutralizes the hydrochloric acid (HCl) formed during the reaction. This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][4]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)
L-Valine methyl ester hydrochlorideC₆H₁₄ClNO₂167.636306-52-1Sigma-Aldrich
Phenyl chloroformateC₇H₅ClO₂156.571885-14-9Acros Organics
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2VWR Chemicals
1 M Hydrochloric acid (HCl)HCl36.467647-01-0J.T. Baker
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8EMD Millipore
Brine (Saturated NaCl solution)NaCl58.447647-14-5LabChem
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Alfa Aesar
Ethyl acetateC₄H₈O₂88.11141-78-6Avantor
HexanesC₆H₁₄86.18110-54-3Macron Fine Chemicals
Equipment
  • Round-bottom flasks (three-necked, 250 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

Phenyl chloroformate is highly toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[6] This reagent must be handled with extreme caution in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. An emergency safety shower and eyewash station should be readily accessible.

  • Phenyl Chloroformate: Fatal if inhaled. Causes severe skin burns and eye damage.[6] Moisture sensitive. Handle only in a chemical fume hood.

  • L-Valine methyl ester hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.[1][3]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of N-(Phenyloxycarbonyl)-L-valine methyl ester cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve L-valine methyl ester HCl and TEA in anhydrous DCM B Cool solution to 0°C A->B Transfer to flask C Add phenyl chloroformate dropwise at 0°C B->C Maintain temperature D Warm to room temperature and stir for 2-4 hours C->D Monitor by TLC E Wash with 1 M HCl D->E Transfer to separatory funnel F Wash with sat. NaHCO₃ E->F G Wash with brine F->G H Dry organic layer (MgSO₄) G->H I Filter and concentrate (rotary evaporator) H->I J Purify crude product (recrystallization or chromatography) I->J

Caption: Experimental workflow for the synthesis of N-(Phenyloxycarbonyl)-L-valine methyl ester.

Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add L-valine methyl ester hydrochloride (5.00 g, 29.8 mmol).

    • Add anhydrous dichloromethane (DCM, 100 mL). The salt will not fully dissolve, forming a suspension.

    • Cool the suspension to 0°C using an ice-water bath.

  • Addition of Base:

    • Slowly add triethylamine (TEA) (8.7 mL, 62.6 mmol, 2.1 equivalents) to the stirred suspension at 0°C.

    • Rationale: The first equivalent of TEA neutralizes the hydrochloride salt to liberate the free amine of L-valine methyl ester. The second equivalent acts as a scavenger for the HCl that will be produced in the subsequent step.[7] A slight excess ensures the reaction medium remains basic.

  • N-Phenoxycarbonylation:

    • In a separate dropping funnel, prepare a solution of phenyl chloroformate (4.1 mL, 32.8 mmol, 1.1 equivalents) in anhydrous DCM (20 mL).

    • Add the phenyl chloroformate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.

    • Rationale: Phenyl chloroformate is highly reactive. A slow, dropwise addition at low temperature is essential to control the exothermic reaction and minimize the formation of side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for an additional 2-4 hours at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material (L-valine methyl ester) is polar and will have a low Rf value, while the product will be less polar with a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL)

        • Rationale: To remove excess triethylamine and any remaining unreacted starting material.

      • Saturated NaHCO₃ solution (2 x 50 mL)

        • Rationale: To remove any unreacted phenyl chloroformate and the phenol byproduct.

      • Brine (1 x 50 mL)

        • Rationale: To remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a pale yellow oil or a waxy solid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography.

Characterization

The identity and purity of the final product, N-(Phenyloxycarbonyl)-L-valine methyl ester, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carbamate and ester, N-H stretching).

  • Mass Spectrometry: To confirm the molecular weight (C₁₃H₁₇NO₄, MW: 267.28 g/mol ).

  • Melting Point: To assess purity.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of N-(Phenyloxycarbonyl)-L-valine methyl ester. The procedure is based on the well-established Schotten-Baumann reaction and employs standard laboratory techniques for reaction, work-up, and purification. Strict adherence to the safety precautions, particularly when handling phenyl chloroformate, is paramount for the successful and safe execution of this synthesis.

References

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Filo. Mechanism of schotten boumann reaction with step by step. Published December 18, 2025. [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. Published June 22, 2021. [Link]

  • Basu, K., et al. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613 (2013). [Link]

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The Phenoxycarbonyl Group as a Versatile Activating Intermediate for L-Valine Methyl Ester: Applications and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the utility of N-(Phenyloxycarbonyl)-L-valine methyl ester as a stable, yet reactive, activated carbamate intermediate for advanced chemical synthesis. This document moves beyond a simple recitation of steps, providing researchers, scientists, and drug development professionals with the foundational knowledge to understand the causality behind experimental choices. We will explore the mechanistic underpinnings of its reactivity, present detailed, self-validating protocols for key applications, and offer insights into its role in modern synthetic strategies, particularly in the construction of peptides and urea-containing molecules.

Introduction: The Strategic Advantage of Activated Carbamates

In the landscape of organic synthesis, the formation of amide and urea linkages is fundamental. The challenge often lies in the controlled activation of an amino acid moiety to facilitate its reaction with a nucleophile without compromising stereochemical integrity or requiring harsh reaction conditions. N-(Phenyloxycarbonyl)-L-valine methyl ester emerges as an elegant solution to this challenge.

Structurally, it can be considered an "amide-ester" hybrid, where the nitrogen of L-valine is acylated with a phenoxycarbonyl group.[1][2] This "activation" serves two primary purposes:

  • Amine Protection: The carbamate functionality effectively shields the nucleophilicity of the valine's amino group, preventing unwanted side reactions.[3] This protection is stable under a range of conditions, yet can be cleaved when desired.[4][5]

  • Controlled Reactivity: The phenoxy group is a good leaving group, rendering the carbamate carbonyl susceptible to nucleophilic attack. This allows the N-(Phenyloxycarbonyl)-L-valine methyl ester to act as a "masked isocyanate," delivering the N-valine methyl ester fragment to a suitable nucleophile.[4][6]

This guide will focus on two primary applications: the synthesis of complex ureas and its use as a monomer in polypeptide synthesis.

Scientific Integrity & Mechanistic Insight

The utility of N-(Phenyloxycarbonyl)-L-valine methyl ester is rooted in the chemical properties of the carbamate group. The resonance stabilization between the amide and carboxyl functionalities contributes to its stability.[2][7] However, the electron-withdrawing nature of the phenyl group makes the phenoxide a favorable leaving group, enabling reactions that would not occur with a simple alkyl carbamate.

Mechanism of Urea Formation

When N-(Phenyloxycarbonyl)-L-valine methyl ester is reacted with a primary or secondary amine, a disubstituted urea is formed. The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Mechanism of Urea Formation A N-(Phenyloxycarbonyl)-L-valine methyl ester C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophilic Amine (R-NH2) B->C D Elimination of Phenol C->D Collapse of Intermediate E Disubstituted Urea Product D->E F Phenol Byproduct D->F

Caption: Workflow for Urea Synthesis.

The key steps are:

  • Nucleophilic Attack: The incoming amine (nucleophile) attacks the electrophilic carbonyl carbon of the phenoxycarbonyl group.

  • Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, and the carbon-oxygen bond of the phenoxy group breaks, leading to the elimination of phenol (a good leaving group).

  • Product Formation: The stable urea linkage is formed.

This reaction is highly chemoselective. Aliphatic amines are sufficiently nucleophilic to drive the reaction, while less nucleophilic aromatic amines generally do not react under the same conditions, allowing for selective transformations in multifunctional molecules.[4]

Experimental Protocols and Application Notes

The following protocols are designed to be self-validating systems. The rationale behind each step is explained to allow for adaptation and troubleshooting.

General Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: Handle N-(Phenyloxycarbonyl)-L-valine methyl ester and all reagents in a well-ventilated fume hood.[10][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Protocol 1: Synthesis of a Disubstituted Urea

This protocol details the reaction of N-(Phenyloxycarbonyl)-L-valine methyl ester with a primary aliphatic amine to form a disubstituted urea. This is a robust method for creating complex urea-containing molecules, which are important pharmacophores in many drug candidates.[12]

Objective: To synthesize Methyl (2S)-2-[({[4-(methoxy)benzyl]amino}carbonyl)amino]-3-methylbutanoate.

Materials:

  • N-(Phenyloxycarbonyl)-L-valine methyl ester (1.0 eq)

  • 4-Methoxybenzylamine (1.2 eq)

  • Triethylamine (NEt3) (3.0 eq)

  • Chloroform (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 2 M Hydrochloric Acid (HCl) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(Phenyloxycarbonyl)-L-valine methyl ester (1.0 mmol, 251.3 mg).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous chloroform (10 mL). Add triethylamine (3.0 mmol, 0.42 mL) followed by 4-methoxybenzylamine (1.2 mmol, 0.16 mL).

    • Causality Insight: Triethylamine acts as a base to neutralize the phenol byproduct as it is formed, driving the reaction to completion. Chloroform is a suitable solvent that allows for heating to reflux.[4]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: A successful reaction will show the consumption of the starting carbamate and the appearance of a new, more polar spot corresponding to the urea product.

  • Work-up: a. Cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL). b. Transfer the mixture to a separatory funnel and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol. c. Wash the organic phase with 2 M HCl solution (2 x 15 mL) to remove excess triethylamine and 4-methoxybenzylamine. d. Wash with brine (1 x 15 mL), then dry the organic layer over anhydrous MgSO4 or Na2SO4. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea.

    • Causality Insight: Chromatography is necessary to remove any unreacted starting material and minor byproducts, ensuring the high purity of the final compound.[13]

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield
N-(Phenyloxycarbonyl)-L-valine methyl esterC13H17NO4251.28-
4-MethoxybenzylamineC8H11NO137.18-
Methyl (2S)-2-[({[4-(methoxy)benzyl]amino}carbonyl)amino]-3-methylbutanoateC15H22N2O4294.3575-90%
Protocol 2: Polypeptide Synthesis via Polycondensation

N-phenoxycarbonyl amino acids can serve as stable, storable precursors to N-carboxyanhydrides (NCAs), which are monomers for ring-opening polymerization to form polypeptides.[14][15] This method avoids the direct handling of moisture-sensitive NCAs.[16]

Objective: To synthesize poly(L-valine) using N-(Phenyloxycarbonyl)-L-valine methyl ester as a monomer precursor.

G cluster_1 Polypeptide Synthesis Workflow Monomer N-(Phenyloxycarbonyl)-L-valine methyl ester (NPC) Reaction Heat to 60°C Monomer->Reaction Initiator Primary Amine Initiator (e.g., n-Butylamine) Initiator->Reaction Solvent Anhydrous DMAc Solvent->Reaction Polymer Poly(L-valine) Reaction->Polymer Polycondensation Byproducts Phenol + CO2 Reaction->Byproducts Elimination

Caption: Poly(L-valine) Synthesis.

Materials:

  • N-(Phenyloxycarbonyl)-L-valine methyl ester

  • n-Butylamine (as initiator)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Monomer and Initiator Preparation: In an oven-dried vial, dissolve N-(Phenyloxycarbonyl)-L-valine methyl ester in anhydrous DMAc. The monomer-to-initiator ratio will determine the target degree of polymerization. For example, for a target polymer of 50 valine units, use a 50:1 molar ratio.

  • Initiation: Add the calculated amount of n-butylamine to the monomer solution.

    • Causality Insight: The primary amine initiates the polymerization. The molecular weight of the resulting polypeptide can be controlled by varying the feed ratio of the monomer to the initiator.[8]

  • Polymerization: Seal the vial and heat the reaction mixture at 60 °C for 24-72 hours.

    • Self-Validation: The reaction mixture will become more viscous as the polymer chain grows. The progress can be monitored by techniques like Gel Permeation Chromatography (GPC) if available.

  • Isolation: a. After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring. b. Collect the precipitated poly(L-valine) by filtration or centrifugation. c. Wash the polymer with fresh diethyl ether to remove residual solvent, phenol, and unreacted monomer. d. Dry the polymer under vacuum.

Data Presentation:

ParameterDescription
MonomerN-(Phenyloxycarbonyl)-L-valine methyl ester
Initiatorn-Butylamine
SolventAnhydrous DMAc
Temperature60 °C
ProductPoly(L-valine)
CharacterizationNMR, GPC, MALDI-TOF Mass Spectrometry

Trustworthiness: A Self-Validating System

The protocols described are designed for robustness. Key checkpoints, such as TLC monitoring and observable changes in viscosity, provide in-process validation of the reaction's progress. The chemoselectivity of the urea formation protocol, where aliphatic amines react preferentially over aromatic ones, offers an internal control for complex substrates.[4] Furthermore, the predictable relationship between the monomer-to-initiator ratio and the resulting polymer's molecular weight in the polycondensation protocol provides a reliable framework for synthesizing materials with desired properties.[8]

Conclusion

N-(Phenyloxycarbonyl)-L-valine methyl ester is more than just a protected amino acid; it is a strategic intermediate that offers a blend of stability and controlled reactivity. Its ability to act as a precursor for urea synthesis and as a monomer for polypeptide formation makes it a valuable tool for chemists in drug discovery and materials science. By understanding the mechanistic principles that govern its reactivity, researchers can confidently apply and adapt the protocols presented herein to achieve their synthetic goals.

References

  • Jacquemard, C., et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(12), 9038-9046. Available from: [Link]

  • Tomašič, T., & Kikelj, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 70(2), 141-161. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • Kavčič, M., et al. (2013). A convenient synthesis of new NSAID esters containing amino acid, urea and amide moieties. Molecules, 18(9), 11096-11111. Available from: [Link]

  • Spectral Database for Organic Compounds (SDBS). L-Valine, (2S)-2-phenyl-N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester. Available from: [Link]

  • Kotha, S., & Khedkar, P. (2005). 1 Protection Reactions. Science of Synthesis, 21, 1-64. Available from: [Link]

  • PubChem. N-(phenoxycarbonyl)-l-valine methyl ester. Available from: [Link]

  • Samoshin, V. V., et al. (2023). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules, 28(5), 2305. Available from: [Link]

  • Applied Biosystems (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 35, 63-74. Available from: [Link]

  • PharmaCompass. N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER. Available from: [Link]

  • Beaulieu, P. L., et al. (1999). Practical synthesis of urea derivatives. US Patent 5,925,762.
  • Feng, H., et al. (2021). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 12(3), 356-361. Available from: [Link]

  • ResearchGate. Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Available from: [Link]

  • Feng, H., et al. (2022). Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia, 2(2), 1017-1029. Available from: [Link]

  • American Chemical Society (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega, 8(43), 40166-40174. Available from: [Link]

  • Stelakatos, G. C., et al. (1966). New Methods in Peptide Synthesis. Part III. Protection of Carboxyl Group. Journal of the Chemical Society C: Organic, 1191-1199. Available from: [Link]

  • Zhang, Y., et al. (2022). A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126. Available from: [Link]

  • Organic Syntheses. L-Proline. Available from: [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available from: [Link]

  • Sanda, F., & Endo, T. (2016). Phosgene-free and chemoselective synthesis of novel polyureas from activated L-lysine with diphenyl carbonate. Polymer Journal, 48, 751-756. Available from: [Link]

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  • Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. Available from: [Link]

  • Lloyd, K., & Young, G. T. (1971). Amino-acids and peptides. Part XXXIV. Anchimerically assisted coupling reactions: the use of 2-pyridyl thiolesters. Journal of the Chemical Society C: Organic, 2890-2896. Available from: [Link]

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Application Note: Chemoselective Amine Coupling with N-(Phenyloxycarbonyl)-L-valine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of unsymmetrical ureas is a critical transformation in medicinal chemistry, as the urea moiety frequently serves as a stable, hydrogen-bond-donating bioisostere for amide bonds in peptidomimetics and small-molecule therapeutics[1]. Historically, urea synthesis relied on the use of highly toxic phosgene gas or moisture-sensitive isocyanates[2].

To circumvent these hazards, N-(Phenyloxycarbonyl)-L-valine methyl ester —a bench-stable, activated phenyl carbamate—serves as an exceptionally efficient electrophilic partner for amine coupling. The integration of the L-valine methyl ester backbone allows researchers to seamlessly incorporate a chiral amino acid building block into complex drug scaffolds without the risk of racemization often associated with harsher coupling agents.

The Causality of Reactivity

Phenyl carbamates exhibit a "Goldilocks" level of reactivity. The phenoxy group (-OPh) is a vastly superior leaving group compared to aliphatic alkoxides (e.g., methoxy or tert-butoxy) because the resulting phenoxide anion is resonance-stabilized (pKa of phenol ≈ 10.0)[1]. This lowers the activation energy for nucleophilic acyl substitution, allowing primary and secondary amines to attack the carbonyl carbon under mild conditions while remaining completely stable to neutral aqueous hydrolysis[3].

G A N-(Phenyloxycarbonyl)- L-valine methyl ester C Tetrahedral Intermediate (Base-Stabilized) A->C Nucleophilic Attack B Amine Nucleophile (1° or 2°) B->C Addition D Unsymmetrical Urea Derivative C->D Elimination E Phenol (Leaving Group) C->E Leaving Group Departure

Mechanism of urea formation via amine coupling with phenyl carbamate.

Optimization of Reaction Conditions

The success of the aminolysis of phenyl carbamates is heavily dictated by the solvent's dielectric constant and the choice of the organic base. The base serves a dual purpose: it prevents the protonation of the incoming nucleophilic amine and facilitates the collapse of the zwitterionic tetrahedral intermediate by deprotonating the nitrogen[3].

N,N-Diisopropylethylamine (DIPEA) is the gold standard for this reaction. Its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the target amine reacts with the carbamate. Furthermore, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) significantly accelerate the reaction by stabilizing the charge-separated transition state[4].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields for the coupling of N-(Phenyloxycarbonyl)-L-valine methyl ester with a standard primary aliphatic amine (e.g., benzylamine)[5],[4],[3].

SolventBase (Equiv)TemperatureTimeYield (%)Mechanistic Observation / Causality
DMSO None25 °C4 h95.5High dielectric constant stabilizes the intermediate; base often unnecessary[4].
DMF DIPEA (1.5)25 °C6 h92.0High polarity accelerates nucleophilic attack; DIPEA neutralizes salts.
THF DIPEA (1.5)25 °C12 h85.0Standard mild conditions; excellent solubility profile for diverse amines[3].
DCM TEA (1.5)25 °C16 h78.0Lower polarity slows the reaction; ideal for highly moisture-sensitive substrates.
CHCl₃ TEA (3.0)60 °C (Reflux)48 h88.0Elevated thermal energy required to drive coupling with sterically hindered amines[3].

Experimental Workflow & Self-Validating Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By leveraging the distinct acid-base properties of the reaction components, the workflow utilizes a targeted liquid-liquid extraction strategy that eliminates the need for chromatographic purification in most cases.

Workflow Step1 1. Reagent Preparation Step2 2. Amine Coupling Step1->Step2 Step3 3. Reaction Monitoring Step2->Step3 Step3->Step2 Incomplete (Add heat) Step4 4. Aqueous Workup Step3->Step4 Complete Step5 5. Purification & Validation Step4->Step5

Experimental workflow for unsymmetrical urea synthesis and purification.

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

  • Dissolve N-(Phenyloxycarbonyl)-L-valine methyl ester (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous DMF (or THF for highly lipophilic amines).

  • Add DIPEA (1.5 mmol, 1.5 equiv) in a single portion. Causality: DIPEA ensures the reaction environment is sufficiently basic to keep the incoming amine in its active, deprotonated nucleophilic state.

  • Slowly add the primary or secondary amine (1.1 mmol, 1.1 equiv) dropwise at room temperature.

Step 2: Reaction Monitoring (Self-Validation Checkpoint 1)

  • Stir the reaction at room temperature for 6–12 hours.

  • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Validation: The reaction is complete when the starting carbamate is entirely consumed. You must observe the stoichiometric release of phenol (visible by UV on TLC, or via LC-MS at m/z 93 [M-H]⁻). If unreacted carbamate remains after 12 hours, elevate the temperature to 50 °C to overcome steric hindrance[3].

Step 3: Targeted Aqueous Workup (Self-Validation Checkpoint 2)

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Phenol Removal: Wash the organic layer with 1N NaOH aqueous solution (3 × 15 mL). Causality: Phenol has a pKa of ~10. The strongly basic NaOH deprotonates the phenol byproduct into sodium phenoxide, rendering it highly water-soluble and stripping it entirely from the organic phase[3].

  • Excess Amine Removal: Wash the organic layer with 1N HCl aqueous solution (2 × 15 mL). Causality: The acidic wash protonates any unreacted aliphatic amine and the DIPEA, pulling them into the aqueous waste as hydrochloride salts. The target urea remains neutral and stays in the organic layer.

  • Wash with saturated brine (15 mL) to remove residual water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final Characterization

  • The resulting unsymmetrical L-valine methyl ester urea should be obtained as a high-purity solid or oil.

  • Validate the structural integrity via ¹H NMR (look for the distinct urea N-H protons typically appearing between 5.0–6.5 ppm in CDCl₃) and confirm the retention of the chiral center (no epimerization should occur under these mild conditions).

References

  • Substituent Effect for Phoc Coupling with Amine for the Synthesis of Urea ResearchGate[Link]

  • Urea Formation - Common Conditions: Amine + Carbamate Common Organic Chemistry[Link]

  • US5925762A - Practical synthesis of urea derivatives Google P
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study National Institutes of Health (PMC)[Link]

Sources

Application Note: N-(Phenyloxycarbonyl)-L-valine methyl ester in the Design of PEPT1-Targeted Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in overcoming the poor oral bioavailability of BCS Class III and IV active pharmaceutical ingredients (APIs). A highly successful, field-proven strategy to bypass passive permeability limitations is the synthesis of amino acid prodrugs that hijack intestinal oligopeptide transporters, specifically PEPT1 (SLC15A1) . The L-valine monoester concept is a proven landmark in developing actively transported oral prodrugs[1]. For example, the addition of an L-valine promoiety to acyclovir (forming valacyclovir) increases its oral bioavailability from ~19% to ~63% through direct PEPT1-mediated uptake[1][2].

While traditional syntheses rely on unstable isocyanates or require aggressive coupling reagents, N-(Phenyloxycarbonyl)-L-valine methyl ester (CAS 153441-77-1) has emerged as a superior, self-validating building block. The carbamate group is a key structural motif in many approved drugs and prodrugs due to its predictable hydrolytic stability[3].

The Chemical Advantage

The structural causality behind choosing N-(Phenyloxycarbonyl)-L-valine methyl ester lies in the phenoxycarbonyl group. It acts as an exceptionally stable, phosgene-free activated carbamate. When attacked by an amine-containing API, the reaction proceeds via an addition-elimination mechanism. The phenol moiety acts as an excellent leaving group (pKa ~10.0), allowing for the high-yield formation of urea-linked prodrugs without the toxicity associated with isocyanates[3][4]. Furthermore, the methyl ester protects the C-terminus during the primary amine coupling, which can subsequently be selectively saponified to yield the free carboxylic acid required for PEPT1 transporter recognition.

Visualizing the Prodrug Strategy

To fully leverage this reagent, we must understand both the synthetic workflow and the physiological mechanism it targets.

SyntheticWorkflow Reagent N-(Phenyloxycarbonyl)- L-valine methyl ester Base DIPEA / THF (60°C, 4-6h) Reagent->Base API API (R-NH2) API->Base Intermediate Urea-Linked Methyl Ester Base->Intermediate Phenol Elimination LiOH LiOH / H2O (0°C to RT) Intermediate->LiOH Final Target Prodrug (Free Acid) LiOH->Final Saponification

Synthetic workflow for generating urea-linked valine prodrugs via phenol elimination.

PEPT1Pathway Lumen Intestinal Lumen (Low Bioavailability) Prodrug Valine-Conjugated Prodrug Lumen->Prodrug PEPT1 PEPT1 Transporter (SLC15A1) Proton-Coupled Prodrug->PEPT1 High-affinity binding Enterocyte Enterocyte Intracellular Space PEPT1->Enterocyte Active Transport Esterase Intracellular Hydrolases (e.g., BPHL) Enterocyte->Esterase Enzymatic Cleavage Blood Systemic Circulation (Active API) Esterase->Blood API Release

Mechanism of PEPT1-mediated intestinal uptake and activation of valine prodrugs.

Quantitative Reagent Comparison

Choosing the right derivatization reagent dictates the scalability and safety of the prodrug synthesis. The table below summarizes the quantitative and qualitative data driving the preference for the phenoxycarbonyl derivative.

ReagentLeaving Group / ByproductByproduct pKaTypical Yield (%)Storage StabilityToxicity / Handling
N-(Phenyloxycarbonyl)-L-valine methyl ester Phenol~10.085 - 95%High (Stable at RT)Low (Phosgene-free)
L-Valine Isocyanate None (Direct Addition)N/A60 - 75%Low (Moisture sensitive)High (Highly reactive)
N-Boc-L-valine t-Butanol (requires coupling agent)~16.570 - 85%HighLow (Requires EDC/HOBt)
N-(p-Nitrophenoxycarbonyl)-L-valine p-Nitrophenol~7.1580 - 90%ModerateModerate (Yellow staining)

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure researchers understand why a parameter is controlled, rather than just how to execute it.

Protocol A: Synthesis of a Urea-Linked Valine Prodrug

This protocol details the direct reaction of N-(Phenyloxycarbonyl)-L-valine methyl ester with a primary or secondary amine-containing API to form a stable urea linkage[3][4].

Materials:

  • API-NH₂ (1.0 eq)

  • N-(Phenyloxycarbonyl)-L-valine methyl ester (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the API-NH₂ (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Causality: THF is a polar aprotic solvent that solubilizes both the API and the reagent without acting as a competing nucleophile.

  • Reagent Addition: Add N-(Phenyloxycarbonyl)-L-valine methyl ester (1.2 eq) to the stirring solution.

  • Base Activation: Dropwise add DIPEA (2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the acidic phenol byproduct (pKa ~10) generated during the reaction, driving the equilibrium forward without attacking the methyl ester.

  • Thermal Activation: Heat the reaction mixture to 60°C for 4-6 hours. Causality: Unlike highly reactive isocyanates, phenyl carbamates require mild thermal energy to overcome the activation barrier for the addition-elimination mechanism at the carbonyl carbon.

  • Reaction Monitoring: Monitor completion via LC-MS or TLC (UV active due to the departing phenol).

  • Workup & Purification: Concentrate the mixture in vacuo. Redissolve in Ethyl Acetate and wash sequentially with 1M NaOH (3x). Causality: The 1M NaOH wash completely deprotonates the phenol byproduct into sodium phenoxide, partitioning it entirely into the aqueous layer and leaving the highly pure urea-linked prodrug in the organic phase.

Protocol B: Mild Saponification for PEPT1 Targeting

To achieve PEPT1 recognition, the C-terminal methyl ester must be hydrolyzed to a free carboxylic acid without racemizing the L-valine stereocenter[1].

Materials:

  • Urea-linked Valine Methyl Ester (from Protocol A) (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

  • THF / Water (3:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the intermediate in the THF/Water mixture and cool to 0°C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) in one portion. Causality: LiOH is strictly preferred over NaOH or KOH. The lithium ion coordinates strongly with the carbonyl oxygen, enhancing electrophilicity and allowing hydrolysis to proceed rapidly at 0°C. This low temperature prevents the base-catalyzed enolization of the alpha-proton, preserving the critical L-stereocenter required for PEPT1 affinity.

  • Acidification: After 2 hours, carefully acidify the mixture to pH 3 using 1M HCl. Causality: Acidification protonates the newly formed carboxylate, forcing the target prodrug to precipitate or partition into an organic extraction phase (e.g., Dichloromethane).

  • Isolation: Extract with Dichloromethane, dry over anhydrous Na₂SO₄, and concentrate to yield the final PEPT1-targeted prodrug.

References

  • Title: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis URL
  • Title: Direct evidence for peptide transporter (PepT1)
  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL
  • Title: Antiviral Drugs (Synthesis of Protease Inhibitors and Prodrugs)

Sources

Application Note: Scalable Synthesis and Isolation of N-(Phenyloxycarbonyl)-L-valine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(Phenyloxycarbonyl)-L-valine methyl ester (CAS: 153441-77-1)

Introduction & Mechanistic Rationale

N-(Phenyloxycarbonyl)-L-valine methyl ester is a highly versatile chiral building block in modern drug discovery. It is most prominently utilized as a critical intermediate in the1[1], including HIV-1 protease inhibitors like Ritonavir and Lopinavir.

The strategic choice of the phenoxycarbonyl group over standard protecting groups (like Boc or Cbz) is rooted in its dual functionality. During complex peptide assembly, it acts as a robust protecting group that enhances the 2[2]. Concurrently, it functions as an activated carbamate; the phenoxy moiety is an excellent leaving group, allowing the intermediate to undergo selective aminolysis to form asymmetric ureas without the need for highly toxic phosgene gas[3].

This application note details a highly scalable, self-validating protocol for the synthesis of via nucleophilic acyl substitution.

Experimental Workflow

ProtocolWorkflow Step1 1. Suspend L-Val-OMe·HCl in anhydrous DCM Step2 2. Cool to 0 °C & Add NMM (2.2 eq) Step1->Step2 Step3 3. Dropwise addition of Phenyl Chloroformate Step2->Step3 Liberates free amine Step4 4. Stir at 20-25 °C (Monitor via TLC/HPLC) Step3->Step4 Exothermic acylation Step5 5. Acid/Base Workup (1M HCl, then NaHCO3) Step4->Step5 Complete conversion Step6 6. Dry (MgSO4) & Concentrate in vacuo Step5->Step6 Removes impurities

Fig 1. Step-by-step experimental workflow for the scalable synthesis protocol.

Reagents and Stoichiometry

The following table outlines the quantitative data required for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolFunctional Role
L-Valine methyl ester HCl 167.631.0016.76 gChiral Starting Material
Phenyl chloroformate 156.571.0516.44 g (13.2 mL)Acylating Agent
N-Methylmorpholine (NMM) 101.152.2022.25 g (24.2 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93-170 mLAprotic Solvent

Expertise & Experience Insight: L-valine methyl ester is utilized as a hydrochloride salt to prevent premature self-condensation (diketopiperazine formation). While triethylamine (TEA) is a ubiquitous base, we strongly recommend utilizing N-methylmorpholine (NMM) or 4[4]. The lower basicity of NMM (pKa ~7.4) and the steric hindrance of DIEA systematically prevent base-catalyzed racemization at the α-chiral center of the amino acid during the5[5].

Scalable Experimental Protocol

This methodology is designed as a self-validating system, ensuring that intermediate checkpoints dictate the progression of the synthesis.

Phase 1: Preparation and Neutralization
  • Setup: Charge a flame-dried, nitrogen-purged round-bottom flask (500 mL) with L-valine methyl ester hydrochloride (16.76 g, 100 mmol) and anhydrous DCM (150 mL).

  • Temperature Control: Immerse the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Add NMM (24.2 mL, 220 mmol) dropwise via an addition funnel over 15 minutes.

    • Causality: The first equivalent of NMM neutralizes the HCl salt, liberating the nucleophilic free amine. The suspension will transition into a homogeneous solution. The remaining 1.2 equivalents act as the acid scavenger for the upcoming substitution reaction.

Phase 2: Acylation
  • Reagent Preparation: Dilute phenyl chloroformate (13.2 mL, 105 mmol) in anhydrous DCM (20 mL).

  • Controlled Addition: Add the phenyl chloroformate solution dropwise over 45 minutes. Maintain the internal temperature strictly below 5 °C.

    • Causality: Nucleophilic acyl substitution with chloroformates is highly exothermic. Strict thermal control prevents the thermal degradation of the chloroformate and suppresses the formation of symmetrical urea byproducts.

  • Reaction Maturation: Remove the cooling bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 2.5 hours.

Phase 3: In-Process Control (Self-Validation)
  • Monitoring: Sample the reaction mixture and analyze via TLC (Hexanes:EtOAc 7:3, Ninhydrin stain) or HPLC.

    • Validation Check: The reaction is complete only when the baseline, ninhydrin-positive spot (primary amine) is entirely consumed, yielding a UV-active product spot at a higher Rf.

Phase 4: Quench and Liquid-Liquid Extraction
  • Acid Wash: Add 1M aqueous HCl (50 mL) to the reaction flask and stir vigorously for 5 minutes. Transfer to a separatory funnel and collect the organic layer.

    • Causality: The acidic wash protonates and extracts all unreacted NMM and trace unreacted amino acid into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL).

    • Causality: This neutralizes residual HCl and safely extracts phenol—a byproduct generated from trace moisture hydrolysis of phenyl chloroformate—as water-soluble sodium phenoxide.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (50 mL) to remove residual water and break any micro-emulsions.

Phase 5: Isolation
  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter out the drying agent.

  • Concentration: Concentrate the filtrate in vacuo at 30 °C. The product will isolate as a clear, viscous oil that may slowly crystallize into a white solid upon standing or seeding.

Quality Control & Analytical Specifications

To ensure the integrity of the synthesized intermediate before downstream peptide coupling, validate the batch against the following parameters:

ParameterExpected SpecificationAnalytical Method
Appearance Clear viscous oil to white crystalline solidVisual Inspection
Purity ≥ 98.0%HPLC (UV at 210 nm / 254 nm)
Identity Conforms to structure¹H NMR (CDCl₃, 400 MHz)
Mass (m/z) [M+H]⁺ = 252.1LC-MS (ESI+)

References

  • Sigma-Aldrich. "CAS 153441-77-1 | N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER". Sigma-Aldrich Catalog.

  • Chem-Impex. "N-(Phenoxycarbonyl)-L-valine Applications in Drug Formulation". Chem-Impex Research. 3

  • Rutgers University. "N-(Phenoxycarbonyl)-L-Valine: A Versatile Research Compound". Rutgers Scientific. 2

  • National Institutes of Health (PMC). "Antiviral Drugs: Synthesis of Key Intermediates". NIH. 5

  • UNESP. "Heterocyclic compounds as antiviral drugs: synthesis, structure-activity relationship and traditional applications". UNESP Research. 1

  • Google Patents. "US20090215846A1 - (2,5-dioxoimidazolidin-i-yl)-n-hydroxy-acetamides as metalloproteinase inhibitors". Google Patents. 4

Sources

Microwave-assisted synthesis of N-(Phenyloxycarbonyl)-L-valine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-(Phenyloxycarbonyl)-L-Valine Methyl Ester

Executive Summary

The synthesis of N-phenoxycarbonyl (Phoc) protected amino acids represents a critical juncture in the development of peptidomimetics, active pharmaceutical ingredients (APIs), and complex macromolecular architectures. Specifically, N-(Phenyloxycarbonyl)-L-valine methyl ester serves as a highly versatile activated urethane. Unlike standard protecting groups (e.g., Boc or Fmoc), the Phoc moiety can be strategically deployed as a latent precursor for the synthesis of N-carboxyanhydrides (NCAs) or directly utilized in the generation of unsymmetrical ureas via targeted aminolysis .

Conventional batch synthesis of Phoc-carbamates often suffers from prolonged reaction times and competitive side reactions, such as the hydrolysis of the chloroformate reagent. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), chemists can exploit dielectric heating to rapidly overcome the activation energy barrier of nucleophilic acyl substitution, drastically reducing reaction times from hours to minutes while suppressing byproduct formation .

Mechanistic Rationale & Causality

The reaction proceeds via a standard nucleophilic acyl substitution pathway. L-valine methyl ester is typically supplied as a hydrochloride salt to prevent spontaneous diketopiperazine formation (self-condensation) during storage. Therefore, the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is obligatory. DIPEA serves a dual mechanistic role:

  • Activation: It deprotonates the ammonium salt to liberate the highly nucleophilic free amine.

  • Scavenging: It acts as an acid scavenger to neutralize the stoichiometric HCl generated during the nucleophilic attack of the amine on phenyl chloroformate, preventing the reaction from stalling .

Microwave irradiation in a polar, aprotic solvent with a high loss tangent (such as Acetonitrile or Tetrahydrofuran) ensures highly efficient energy transfer. The rapid volumetric heating accelerates the bimolecular collision rate, kinetically favoring the desired carbamate formation over the slower, moisture-driven hydrolysis of the phenyl chloroformate.

Workflow Visualization

G A L-Valine Methyl Ester HCl + Phenyl Chloroformate B Base Addition (DIPEA in THF/MeCN) A->B Reagent Prep C Microwave Irradiation (80°C, 10 min) B->C MAOS D Workup & Extraction (DCM / Mild Acid) C->D Quench E N-(Phenyloxycarbonyl)- L-valine methyl ester D->E Isolation

Microwave-assisted synthesis workflow for N-(Phenyloxycarbonyl)-L-valine methyl ester.

Quantitative Optimization Data

To establish the most efficient self-validating protocol, various conditions were evaluated. The transition from conventional convective heating to microwave irradiation in polar solvents yielded significant improvements in both conversion rates and isolated yields.

EntrySolventBase (2.2 eq)Heating MethodTemp (°C)Time (min)Isolated Yield (%)Purity (HPLC)
1DCMTEAConventional2512072%88%
2THFDIPEAMicrowave801589%96%
3 MeCN DIPEA Microwave 80 10 95% >98%
4MeCNTEAMicrowave801088%94%

Table 1: Optimization of reaction parameters. Acetonitrile (MeCN) combined with DIPEA under microwave irradiation provided the optimal balance of yield and purity.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; built-in analytical checkpoints ensure process integrity before proceeding to subsequent steps.

Materials Required:
  • L-Valine methyl ester hydrochloride: 1.0 eq, 1.0 mmol, 167.6 mg

  • Phenyl chloroformate: 1.1 eq, 1.1 mmol, 138 μL

  • N,N-Diisopropylethylamine (DIPEA): 2.2 eq, 2.2 mmol, 383 μL

  • Anhydrous Acetonitrile (MeCN): 3.0 mL

  • Equipment: Microwave synthesis vials (10 mL capacity) with crimp caps, dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology:

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add L-valine methyl ester hydrochloride (167.6 mg) and anhydrous MeCN (3.0 mL).

  • Causality: Anhydrous conditions are critical. Ambient moisture will competitively react with phenyl chloroformate to yield phenol and carbon dioxide, depleting the electrophile and complicating purification.

Step 2: Base Addition & Activation

  • Action: Inject DIPEA (383 μL) into the suspension at room temperature and stir for 2 minutes.

  • Validation Check: The transition from a cloudy suspension (insoluble HCl salt) to a clear solution confirms the successful neutralization and liberation of the free L-valine methyl ester.

Step 3: Electrophile Introduction

  • Action: Cool the vial briefly in an ice bath (0°C). Slowly add phenyl chloroformate (138 μL) dropwise via a microsyringe. Seal the vial tightly with a crimp cap.

  • Causality: The initial addition is performed at 0°C to control the exothermic nature of the initial acid-base and acyl substitution reactions, preventing localized hot spots or solvent boil-off before controlled microwave heating begins.

Step 4: Microwave Irradiation (MAOS)

  • Action: Place the sealed vial in the microwave synthesizer. Set the parameters to 80°C, with a ramp time of 2 minutes and a hold time of 10 minutes. Set maximum power to 150 W and activate active cooling (compressed air) upon completion.

  • Causality: The 80°C hold leverages the high microwave absorptivity (loss tangent) of MeCN, driving the sterically hindered reaction to completion in just 10 minutes.

Step 5: Reaction Quenching and Workup

  • Action: Uncap the cooled vial and dilute the mixture with Dichloromethane (DCM, 10 mL). Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 × 10 mL), saturated aqueous NaHCO₃ (1 × 10 mL), and brine (1 × 10 mL).

  • Validation Check: Perform TLC analysis (Hexanes/EtOAc 7:3) of the organic layer. The starting amine (ninhydrin active, Rf ~0.1) should be completely absent, replaced by a strongly UV-active product spot (Rf ~0.6) corresponding to the Phoc-carbamate. The acidic wash actively removes any unreacted DIPEA, while the basic wash removes trace phenol byproducts.

Step 6: Isolation & Characterization

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(Phenyloxycarbonyl)-L-valine methyl ester as a colorless to pale yellow oil (which may slowly crystallize upon standing).

  • Analytical Validation: Confirm identity via ¹H NMR (CDCl₃). Key diagnostic peaks include the characteristic isopropyl methyl doublets (~0.9-1.0 ppm), the methyl ester singlet (~3.7 ppm), the alpha-proton multiplet (~4.3 ppm), and the distinctive multiplet of the phenoxy aromatic protons (7.1-7.4 ppm) .

References

  • Title: Hepatitis C virus inhibitors (US Patent 6995174B2)
  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega URL: [Link]

  • Title: Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Well-Defined Construction of Functional Macromolecular Architectures Based on Polymerization of Amino Acid Urethanes Source: MDPI Polymers URL: [Link]

Application Notes and Protocols for the Phosgene-Free Preparation of Valine-Derived Isocyanates via Phenyloxycarbonyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino acid-derived isocyanates are pivotal building blocks in contemporary drug discovery and development. Their inherent reactivity and chiral nature, derived from the parent amino acid, make them invaluable for the synthesis of a diverse array of peptidomimetics, urea-based enzyme inhibitors, and other complex molecular architectures. L-valine, with its bulky isopropyl side chain, imparts unique steric and lipophilic properties to the resulting isocyanate and its downstream products, influencing their pharmacological profiles.[1][2][3]

Traditionally, the synthesis of isocyanates has relied heavily on the use of phosgene or its derivatives, which are notoriously toxic and hazardous materials.[4] This has prompted a significant shift towards safer, phosgene-free synthetic routes.[4][5][6] One of the most elegant and environmentally benign approaches involves the preparation of N-phenoxycarbonyl amino acid precursors, which can be subsequently converted to the desired isocyanates. This method circumvents the need for phosgene and offers a more controlled and often higher-yielding pathway.[7]

These application notes provide a comprehensive, in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the preparation of valine-derived isocyanates through a two-step, phosgene-free process. We will first detail the synthesis of the stable N-phenoxycarbonyl-L-valine precursor, followed by its conversion to the corresponding isocyanate via a Curtius rearrangement. This guide emphasizes not just the procedural steps but also the underlying chemical principles and critical experimental considerations to ensure reproducible and successful outcomes.

Reaction Pathway Overview

The overall synthetic strategy is a two-stage process. The first stage involves the protection of the amino group of L-valine with a phenoxycarbonyl group. The second stage is the conversion of the carboxylic acid functionality of the N-protected valine into an isocyanate.

Reaction_Pathway Valine L-Valine NPC_Valine N-Phenoxycarbonyl-L-valine Valine->NPC_Valine Diphenyl Carbonate, Base Isocyanate L-Valine Isocyanate Derivative NPC_Valine->Isocyanate Curtius Rearrangement

Caption: Overall reaction scheme for the two-step synthesis.

Part 1: Synthesis of N-Phenoxycarbonyl-L-valine

The first critical step is the synthesis of the N-phenoxycarbonyl-L-valine precursor. This is achieved through a facile and efficient two-phase reaction system, which avoids the need for laborious purification techniques like column chromatography.[8]

Principle and Causality

The reaction proceeds by the nucleophilic attack of the deprotonated amino group of L-valine on diphenyl carbonate. The use of a biphasic system (e.g., water and an organic solvent) with a suitable base allows for the efficient deprotonation of the amino acid in the aqueous phase, which then reacts with the diphenyl carbonate in the organic phase. This method is highly efficient and produces the desired product in high purity after a simple work-up.

Experimental Protocol: Synthesis of N-Phenoxycarbonyl-L-valine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
L-Valine117.1511.72 g100
Sodium Hydroxide40.004.00 g100
Diphenyl Carbonate214.2223.56 g110
Dichloromethane (DCM)-200 mL-
Water (deionized)-200 mL-
Hydrochloric Acid (1 M)-As needed-
Ethyl Acetate-200 mL-
Brine (saturated NaCl)-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Dissolution of L-Valine: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-valine (11.72 g, 100 mmol) and sodium hydroxide (4.00 g, 100 mmol) in 200 mL of deionized water. Stir until a clear solution is obtained.

  • Addition of Diphenyl Carbonate: To the aqueous solution of L-valine, add a solution of diphenyl carbonate (23.56 g, 110 mmol) in 200 mL of dichloromethane.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, separate the organic layer.

    • Wash the aqueous layer with 50 mL of dichloromethane.

    • Combine the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid, which will precipitate the N-phenoxycarbonyl-L-valine.

    • Extract the acidified aqueous layer with ethyl acetate (2 x 100 mL).

  • Isolation and Purification:

    • Combine all organic extracts and wash with 50 mL of brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.

    • The crude product can be further purified by recrystallization from an ethyl acetate/hexane mixture to afford pure N-phenoxycarbonyl-L-valine.

Expected Yield: 85-95%

Characterization of N-Phenoxycarbonyl-L-valine
  • Appearance: White crystalline solid.

  • FTIR (ATR, cm⁻¹): A strong absorption band for the isocyanate group (N=C=O) is expected in the range of 2250-2285 cm⁻¹.[9][10][11][12] Other characteristic peaks include the carbonyl stretch of the carboxylic acid and the urethane.

  • ¹H NMR (CDCl₃, δ ppm): The spectrum should show characteristic signals for the valine backbone protons and the phenyl group protons.

  • ¹³C NMR (CDCl₃, δ ppm): Expect signals for the carbonyl carbons of the urethane and carboxylic acid, as well as the carbons of the valine and phenyl groups.[6][13][14]

Part 2: Conversion to Valine Isocyanate via Curtius Rearrangement

The Curtius rearrangement is a robust and reliable method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom (as CO₂ if hydrolyzed).[15][16][17] In this protocol, we will first convert the carboxylic acid of N-phenoxycarbonyl-L-valine to an acyl azide, which will then undergo thermal rearrangement to the desired isocyanate.

Curtius_Rearrangement NPC_Valine N-Phenoxycarbonyl-L-valine Acyl_Azide Acyl Azide Intermediate NPC_Valine->Acyl_Azide 1. SOCl₂ or (COCl)₂ 2. NaN₃ Isocyanate L-Valine Isocyanate Derivative Acyl_Azide->Isocyanate Heat (Toluene), -N₂

Caption: Curtius rearrangement workflow.

Principle and Causality

The carboxylic acid is first activated, typically by conversion to an acid chloride. The acid chloride then reacts with an azide source (e.g., sodium azide) to form an acyl azide. Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form the isocyanate. This reaction proceeds with retention of stereochemistry at the alpha-carbon of the amino acid.[17]

Experimental Protocol: Curtius Rearrangement

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Phenoxycarbonyl-L-valine251.2712.56 g50
Thionyl Chloride (SOCl₂)118.974.4 mL60
Sodium Azide (NaN₃)65.013.58 g55
Anhydrous Toluene-150 mL-
Anhydrous Dichloromethane-50 mL-

Procedure:

Step 2a: Formation of the Acyl Azide

  • Acid Chloride Formation: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend N-phenoxycarbonyl-L-valine (12.56 g, 50 mmol) in 50 mL of anhydrous dichloromethane. Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (4.4 mL, 60 mmol) dropwise at room temperature. Stir the mixture at room temperature for 2 hours, or until the solution becomes clear.

  • Azide Formation: In a separate flask, carefully dissolve sodium azide (3.58 g, 55 mmol) in a minimal amount of water and add it to a vigorously stirred biphasic mixture of the acid chloride solution and 50 mL of ice-cold water. Stir vigorously for 30 minutes at 0 °C.

  • Isolation of Acyl Azide: Separate the organic layer, wash it with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care. Do not concentrate to dryness. Use the solution directly in the next step.

Step 2b: Curtius Rearrangement to the Isocyanate

  • Rearrangement: Transfer the solution of the acyl azide in dichloromethane to a 250 mL round-bottom flask and carefully add 100 mL of anhydrous toluene. Heat the solution to reflux (around 80-90 °C). The evolution of nitrogen gas should be observed. Continue refluxing for 1-2 hours, or until the evolution of gas ceases and TLC analysis indicates the disappearance of the acyl azide.

  • Isolation of Isocyanate: After the reaction is complete, cool the solution to room temperature. The solvent can be carefully removed under reduced pressure to yield the crude isocyanate. Note: Isocyanates are reactive and moisture-sensitive. For many applications, it is advisable to use the isocyanate solution in toluene directly for the next synthetic step. If isolation is necessary, purification can be attempted by vacuum distillation, though this should be done with caution due to the reactivity of the product.[4]

Characterization of Valine-Derived Isocyanate
  • Appearance: Typically a colorless to pale yellow oil or low-melting solid.

  • FTIR (ATR, cm⁻¹): The most prominent and characteristic peak will be the strong, sharp absorption band for the N=C=O asymmetric stretch between 2250 and 2285 cm⁻¹.[9][10][11][12]

  • ¹H NMR (CDCl₃, δ ppm): The spectrum will show the characteristic signals for the valine backbone protons. The absence of the carboxylic acid proton signal will be noted.

  • ¹³C NMR (CDCl₃, δ ppm): The isocyanate carbon (N=C=O) typically appears in the range of 120-130 ppm.[6][13][14]

Safety and Handling Precautions

Isocyanates are potent respiratory and dermal sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All glassware should be thoroughly dried before use, as isocyanates react with water. Waste containing isocyanates should be quenched with a decontamination solution (e.g., a solution of water, ammonia, and detergent) before disposal.

Applications in Drug Development

Valine-derived isocyanates are versatile intermediates. They readily react with amines to form ureas and with alcohols to form carbamates. This reactivity is exploited in the synthesis of:

  • Peptidomimetics: Incorporation of urea linkages in place of amide bonds can enhance metabolic stability and modulate conformational properties.

  • Enzyme Inhibitors: Many potent inhibitors of proteases and other enzymes feature urea or carbamate functionalities that interact with the enzyme's active site.

  • Combinatorial Libraries: The high reactivity of isocyanates makes them ideal for the rapid generation of compound libraries for high-throughput screening.

Conclusion

The preparation of valine-derived isocyanates via phenyloxycarbonyl precursors offers a safe, efficient, and scalable alternative to traditional phosgene-based methods. The protocols detailed in these application notes provide a robust framework for the synthesis and characterization of these valuable synthetic intermediates. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently incorporate these building blocks into their drug discovery and development programs.

References

  • BenchChem. (2025).
  • A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Methods and compositions for making an amino acid triisocyanate. (US9573889B2).
  • Curtius Rearrangement. Alfa Chemistry.
  • The curtius reaction in the?-amino acid series. R Discovery.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • The Curtius Reaction.
  • Method for the purification of isocyanates. (US7358388B2).
  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing).
  • BenchChem. (2025). Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research. Benchchem.
  • Synthesis method of N-methoxycarbonyl group-L-valine. (CN105949085A).
  • A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar.
  • Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization.
  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
  • L-Valine synthesis. ChemicalBook.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Reactions carried out between the isocyanate groups with (A) amino...
  • 1 H NMR and 13 C NMR spectra for isotriamine.
  • Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. PubMed.
  • Benzenepropanoic acid, α-isocyanato-, methyl ester, (S). Organic Syntheses Procedure.
  • FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
  • Phosgene-free and chemoselective synthesis of novel polyureas from activated L-lysine with diphenyl carbon
  • Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibr
  • FTIR Functional Group D
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
  • ugi four-component polymerization of amino acid derivatives:a - combinatorial tool for the for the design of polypeptoids. ORBi.
  • (PDF) Thermal Synthesis of Polypeptides from N-t-Butyloxycarbonyltripeptide Derivatives without Reactive Side Chains.
  • BenchChem. (2025).
  • Valine: Definition, Properties, Structure, Benefits, and Uses. BOC Sciences Amino Acid.
  • Isocyan
  • Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025 - IRIS.
  • Safe Use and Handling of Diisocyan
  • GUIDE TO HANDLING ISOCYAN
  • Environmentally-friendly polypeptide synthesis. Advanced Science News.
  • Aliphatic Isocyanate Monomers - Health and Safety Inform
  • N-(Phenoxycarbonyl)
  • N-(phenoxycarbonyl)-L-valine. Chem-Impex.
  • Synthesis of Boc-valine.
  • Process for the synthesis of isocyanates. (DE102020113028B3).
  • How To Get Isocyan
  • N-(Phenoxycarbonyl)-L-valine | 126147-70-4. J&K Scientific.
  • A new general pathway for synthesis of reference compounds of N-terminal valine-isocyan
  • Revolutionary phosgene‐free synthesis of α‐amino acid N‐carboxyanhydrides using diphenyl carbonate based on activation of α‐amino acids by converting into imidazolium salts. Scite.ai.
  • Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets. Green Chemistry (RSC Publishing).
  • Valine: Structure, Functions & Importance in Chemistry. Vedantu.
  • Valine: structure, benefits and use of the amino acid.

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Troubleshooting & Optimization

Preventing racemization of L-valine during phenyloxycarbonyl protection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the stereochemical integrity of sterically hindered amino acids during carbamate protection. The synthesis of N-phenyloxycarbonyl-L-valine (Phoc-L-Valine) is a critical intermediate step in the development of protease inhibitors and advanced peptide therapeutics (1)[1]. However, L-valine's bulky isopropyl side chain significantly reduces the rate of N-acylation, inadvertently providing a kinetic window for racemization.

This guide provides a deep dive into the causality of this issue and provides field-proven, self-validating methodologies to guarantee >99.5% enantiomeric excess (ee).

Mechanistic Insight: The "Why" Behind Racemization

Racemization during chloroformate protection does not typically occur via direct deprotonation of the free amino acid. Instead, it is a consequence of over-activation. When phenyl chloroformate (PhOCOCl) is present in excess, or when it reacts faster with the carboxylate group than the sterically hindered amine, a mixed anhydride intermediate forms. Under basic conditions, this intermediate rapidly cyclizes into a 5(4H)-oxazolone.

The α-proton of this oxazolone ring is highly acidic. Base-catalyzed deprotonation yields a planar, achiral enolate. Subsequent reprotonation occurs indiscriminately from either face of the molecule, permanently destroying the stereocenter and resulting in a racemic mixture.

Mechanism Val L-Valine + PhOCOCl PhocVal Phoc-L-Valine (Desired) Val->PhocVal Base, H2O (Fast) MixAnh Mixed Anhydride Intermediate Val->MixAnh Excess PhOCOCl Oxaz 5(4H)-Oxazolone MixAnh->Oxaz Base (-H+) Enol Achiral Enolate Oxaz->Enol Deprotonation Enol->Oxaz Reprotonation (Top Face) DVal Phoc-D-Valine (Racemized) Enol->DVal Reprotonation (Bottom Face)

Fig 1: Kinetic pathways showing desired Phoc-protection vs. oxazolone-mediated racemization.

Troubleshooting Guides & FAQs

Q1: Why does L-Valine racemize more easily than L-Alanine under identical Schotten-Baumann conditions? A: The causality lies in steric hindrance. The isopropyl group of L-valine physically shields the α-amino group, drastically reducing its nucleophilic attack rate on the electrophilic phenyl chloroformate. Because the desired N-acylation is slowed, competing side reactions—specifically the formation of the mixed anhydride at the unhindered carboxylate—become kinetically competitive. L-Alanine, lacking this bulk, undergoes rapid N-acylation before oxazolone formation can occur.

Q2: I am using NaOH as my base in a purely aqueous system, and my ee% is dropping below 90%. What is the chemical flaw here? A: Strong bases like NaOH accelerate the deprotonation of the transient oxazolone intermediate, driving the racemization pathway (2)[2]. Furthermore, a purely aqueous system forces the highly reactive PhOCOCl to hydrolyze rapidly. This requires you to add a massive excess of the reagent to achieve full conversion, which inadvertently exacerbates mixed anhydride formation. You must switch to a biphasic Schotten-Baumann system (e.g., Water/THF) and use a milder base like Lithium Carbonate (Li₂CO₃)[3]. The biphasic system keeps the unreacted chloroformate in the organic layer, strictly controlling its release to the aqueous interface where the amino acid resides (4)[4].

Q3: Can I use organic bases like Triethylamine (TEA) in anhydrous solvents to avoid water entirely? A: I strongly advise against TEA for Phoc-protection of valine. TEA is basic enough to promote the enolization of the oxazolone. If anhydrous conditions are strictly required for your downstream application, substitute TEA with N-methylmorpholine (NMM). NMM has a lower pKa, which is sufficient to catalyze the reaction with the haloformate but weak enough to suppress oxazolone enolization and subsequent racemization (5)[5].

Quantitative Data: Optimization of Reaction Parameters

To illustrate the impact of these variables, review the following optimization matrix based on standard scale-up metrics.

Base SelectionSolvent SystemTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
NaOH (2.5 eq)H₂O2065.282.4
Et₃N (2.5 eq)DCM071.088.1
Na₂CO₃ (2.0 eq)H₂O / Dioxane085.598.2
Li₂CO₃ (3.0 eq)H₂O / THF0 - 294.1>99.5
Table 1: Impact of base strength, solvent compartmentalization, and thermal control on the yield and stereointegrity of Phoc-L-Valine.

Self-Validating Experimental Protocol: Phoc-Protection of L-Valine

This protocol utilizes a Li₂CO₃-buffered H₂O/THF biphasic system, which has been industrially validated to prevent racemization while maximizing yield (3)[3].

Workflow Step1 1. Dissolve L-Valine & Li2CO3 in H2O/THF Step2 2. Cool to 0-2 °C (Crucial for ee%) Step1->Step2 Step3 3. Dropwise addition of Phenyl Chloroformate Step2->Step3 Step4 4. Stir 6h at 20 °C, then Quench with H2O Step3->Step4 Step5 5. Acidify to pH 3.0 & Extract (Toluene) Step4->Step5 Step6 6. Crystallize Phoc-L-Valine Step5->Step6

Fig 2: Validated biphasic Schotten-Baumann workflow for stereoretentive Phoc-protection.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: In a jacketed reaction vessel equipped with an overhead stirrer and a pH probe, dissolve 20.0 g (0.17 moles) of L-valine and 37.8 g (0.51 moles) of Lithium Carbonate (Li₂CO₃) in 200 mL of distilled water.

    • Self-Validation Check: Ensure the pH stabilizes between 9.5 and 10.5 before proceeding. A pH drop indicates incomplete dissolution or premature carbonate neutralization.

  • Solvent Addition & Cooling: Add 50 mL of Tetrahydrofuran (THF) to create the biphasic Schotten-Baumann system. Initiate the chiller and cool the heterogeneous mixture to strictly 0–2 °C.

    • Causality: Lowering the thermal energy suppresses the activation energy required for oxazolone formation, effectively freezing out the racemization pathway.

  • Electrophile Addition: Dissolve 28.0 g (0.178 moles, 1.05 eq) of pre-cooled Phenyl Chloroformate in 20 mL of THF. Add this solution dropwise to the reaction vessel over 45 minutes.

    • Self-Validation Check: Monitor the internal temperature thermocouple; the exothermic addition must not allow the temperature to exceed 5 °C. If it does, pause addition until the chiller recovers.

  • Reaction Maturation: Once addition is complete, allow the reaction to stir for 2 hours at 2 °C, then slowly warm to 20 °C and stir for an additional 4 hours to ensure complete conversion.

  • Quenching and Phase Separation: Quench the reaction with 50 mL of water. Remove the THF under reduced pressure (keep bath <30 °C). Add 50 mL of Methyl tert-butyl ether (MTBE) to extract organic impurities and unreacted chloroformate. Separate and discard the MTBE layer.

  • Acidification and Product Extraction: Add 50 mL of Toluene to the aqueous layer. Cool to 5 °C. Slowly adjust the pH to 3.0 using 4N HCl.

    • Causality: Acidification protonates the Phoc-L-valine carboxylate, neutralizing its charge and driving it into the organic toluene layer.

    • Self-Validation Check: The aqueous layer must be strictly at pH 3.0. A higher pH will result in incomplete extraction and yield loss, while a lower pH risks acid-catalyzed degradation.

  • Isolation: Separate the toluene layer, dry over Na₂SO₄, and concentrate in vacuo. Crystallize the resulting oil from a Toluene/Heptane mixture (1:1) at 50 °C, cooling slowly to induce precipitation. Filter and dry at 45 °C to yield pure, stereointact N-phenoxycarbonyl-L-valine.

References

  • Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor | Scientific Research Publishing (SCIRP) | 1

  • US6022989A - Process for the preparation of an activated amino acid | Google Patents | 3

  • EP0357750B1 - Urethane-protected amino acid-n-carboxyanhydrides | European Patent Office |5

  • Schotten-Baumann Reaction | Organic Chemistry Portal | 2

  • Schotten–Baumann reaction | Wikipedia | 4

Sources

Technical Support Center: Purification of N-(Phenyloxycarbonyl)-L-valine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of N-(Phenyloxycarbonyl)-L-valine methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and answers to frequently encountered challenges during the purification of this N-protected amino acid derivative. Our goal is to empower you to achieve the highest levels of purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude N-(Phenyloxycarbonyl)-L-valine methyl ester?

A1: Impurities typically originate from the synthetic route. They can be broadly categorized as:

  • Unreacted Starting Materials: The most common are L-valine methyl ester (often as its hydrochloride salt) and the phenoxycarbonylating agent (e.g., phenyl chloroformate).[1]

  • Reagent-Related Impurities: Excess reagents, such as the base used for the coupling reaction (e.g., triethylamine, N-methylmorpholine), can be present.

  • Byproducts and Side-Products: Phenol can be generated from the decomposition of the protecting group or as a byproduct. Hydrolysis of the methyl ester can lead to the corresponding carboxylic acid, N-(Phenyloxycarbonyl)-L-valine, especially if the work-up conditions are not carefully controlled.[2] Dimerization or oligomerization products are also possible, though less common under controlled conditions.

Q2: How can I assess the purity of my N-(Phenyloxycarbonyl)-L-valine methyl ester?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding chromatographic purification. A common eluent system is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically effective for separating the target compound from more polar or non-polar impurities.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying impurities. For example, residual starting materials or byproducts like phenol will have characteristic signals that can be distinguished from the product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying unknown impurities by combining the separation power of HPLC with the mass identification of mass spectrometry.[1]

Q3: My product is an oil or a sticky solid, but I expect a crystalline solid. What's the cause and solution?

A3: This is a common issue often caused by the presence of residual solvents (e.g., ethyl acetate, dichloromethane) or oily impurities that depress the melting point and inhibit crystallization.[1]

  • Solution 1: Thorough Drying: Ensure the product is dried under a high vacuum for an extended period to remove volatile residues.

  • Solution 2: Recrystallization: If drying is insufficient, recrystallization is the most effective method to obtain a pure, crystalline solid. This process selectively isolates the desired compound from impurities.[1][4] See the detailed protocol in the "Experimental Protocols" section.

Q4: What are the key stability concerns for N-(Phenyloxycarbonyl)-L-valine methyl ester during purification and storage?

A4: The two primary points of instability are the ester and the N-protecting group.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under both acidic and, more rapidly, basic conditions.[2] During aqueous work-ups, it is critical to maintain the pH in a neutral to slightly acidic range (pH ~7-8) to minimize this side reaction.[5]

  • Protecting Group Stability: While the phenoxycarbonyl group is relatively stable, extreme pH conditions can lead to its cleavage. It is generally stable to the mild acidic conditions used in an extractive work-up but can be labile to strong bases.[]

Troubleshooting Guide: From Work-up to Final Product

This section addresses specific problems you may encounter during the purification workflow.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Aqueous Work-up 1. Emulsion Formation: Vigorous shaking can create stable emulsions, trapping the product. 2. Product Solubility: The product may have some solubility in the aqueous phase. 3. Ester Hydrolysis: Exposure to basic conditions (pH > 8) during the wash steps can convert the ester to the more water-soluble carboxylate.[5]1. Break Emulsion: Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Back-Extraction: Re-extract the aqueous layers with fresh organic solvent (e.g., ethyl acetate) to recover dissolved product.[7] 3. Control pH: Use mild washing agents like saturated sodium bicarbonate solution and avoid strong bases like NaOH. Ensure the final pH of the aqueous layer is not basic.[5][8]
Persistent Impurity with Similar Rf on TLC 1. Structurally Similar Compound: The impurity may be a byproduct with similar polarity, such as an isomer or a closely related starting material. 2. Co-elution: The chosen solvent system for flash chromatography may not have sufficient resolving power.1. Optimize Chromatography: Methodically screen different solvent systems. Try a combination of three solvents (e.g., petroleum ether/ethyl acetate/dichloromethane) to fine-tune polarity.[9] 2. Attempt Recrystallization: If chromatography fails, recrystallization can be highly effective as it separates based on solubility and crystal lattice packing, not just polarity.[4][10]
Product Fails to Crystallize from Solution 1. Residual Impurities: Even small amounts of oily impurities can inhibit crystal nucleation.[1] 2. Incorrect Solvent System: The chosen solvent or solvent pair may not be suitable. The product might be too soluble or too insoluble. 3. Supersaturation: The solution may be supersaturated, requiring nucleation to be induced.1. Pre-purify: If the crude material is very impure, first pass it through a short plug of silica gel to remove gross impurities. 2. Solvent Screening: Test solubility in a range of solvents (e.g., hexane, ether, ethyl acetate, acetone, methanol). An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble when hot.[11] Common systems for similar compounds include ethyl acetate/hexane or ethyl acetate/ether/petroleum ether.[8] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous pure batch. Allow the solution to cool very slowly.
NMR Spectrum Shows Unidentified Peaks 1. Residual Solvents: Common solvents from work-up (ethyl acetate, DCM) or chromatography (hexane, ethyl acetate) are often present. 2. Silicone Grease: Contamination from greased glass joints. 3. Byproducts: Signals corresponding to phenol or unreacted starting materials may be present.[1]1. High Vacuum Drying: Dry the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable. 2. Re-purify: If significant impurities are detected, repeat the purification (chromatography or recrystallization). 3. Identify Peaks: Compare the spectrum to known spectra of common lab solvents and potential byproducts to confirm their identity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • Prepare the Column: Select a silica gel column with an appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Determine the Eluent System:

    • Use TLC to find a solvent system that gives the product an Rf value of approximately 0.25-0.35.

    • A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v). Adjust the ratio as needed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Run the Column:

    • Equilibrate the column with the starting eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution, applying positive pressure. A gradient elution (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate) can often improve separation.

  • Collect and Analyze Fractions:

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.[12]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material from a crude solid.[4]

  • Select a Solvent System:

    • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Test small amounts of your crude product in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water, or mixtures thereof). A common and effective system for similar protected amino acids is a binary mixture like Ethyl Acetate/Hexane or Acetone/Water.[8][11]

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., in a water bath) and stirring until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorize (Optional):

    • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through Celite or fluted filter paper to remove the carbon.[8]

  • Crystallize:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the Product:

    • Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visual Workflows and Data
Diagram 1: Purification Strategy Decision Tree

This diagram helps you choose the most appropriate purification method based on the state of your crude product.

Purification_Strategy start Crude Product (Post-Workup) check_state What is the physical state? start->check_state is_solid Solid or Semi-Solid check_state->is_solid Solid is_oil Thick Oil check_state->is_oil Oil check_purity Assess Purity by TLC/NMR is_solid->check_purity chromatography Perform Flash Column Chromatography is_oil->chromatography is_pure Relatively Pure? (>90%, minor spots) check_purity->is_pure Yes is_impure Multiple Impurities or Significant Starting Material check_purity->is_impure No recrystallize Attempt Recrystallization is_pure->recrystallize is_impure->chromatography final_product Pure Crystalline Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Table 1: Common Impurities and Analytical Signatures
ImpurityTypical SourceAnalytical Signature (1H NMR in CDCl3)TLC Characteristics
L-Valine Methyl Ester HClUnreacted starting materialAbsence of phenoxycarbonyl signals; presence of free amine (or ammonium) signals.More polar than the product; may streak from the baseline.
Phenyl ChloroformateUnreacted reagentCharacteristic aromatic signals; highly reactive and may not persist through work-up.May appear as a non-polar spot.
PhenolReagent byproduct or decompositionDistinct aromatic signals (~6.9-7.3 ppm) and a broad hydroxyl (-OH) singlet.Moderately polar spot.
N-(Phenyloxycarbonyl)-L-valineEster hydrolysisAbsence of methyl ester singlet (~3.7 ppm); presence of a broad carboxylic acid proton (>10 ppm).More polar than the product; often remains at the TLC baseline.
References
  • Organic Syntheses Procedure. (1985). BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Organic Syntheses, 63, 175. [Link]

  • Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). RSC.org. [Link]

  • Organic Syntheses Procedure. (1971). N-CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. Organic Syntheses, 51, 10. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

  • Google Patents. (2010). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. [Link]

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Technical Support Center: Troubleshooting Aminolysis of N-(Phenyloxycarbonyl)-L-valine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of asymmetric ureas from N-(Phenyloxycarbonyl)-L-valine methyl ester. This guide bypasses generic advice, focusing strictly on the mechanistic causality, kinetic bottlenecks, and field-validated protocols required to master this specific transformation.

Mechanistic Insight: The "Why" Behind Low Reactivity

Researchers often expect N-(Phenyloxycarbonyl)-L-valine methyl ester to react smoothly with amines via a standard addition-elimination ( BAc​2 ) mechanism. However, the bulky isopropyl group of the L-valine moiety creates severe steric hindrance, blocking direct nucleophilic attack on the carbamate carbonyl.

Instead, phenyl carbamates derived from primary amines (like valine) predominantly react via an E1cB mechanism [1]. This pathway requires the deprotonation of the carbamate nitrogen to form an anion, followed by the expulsion of the phenoxide leaving group to generate a highly reactive isocyanate intermediate . The amine then rapidly attacks the isocyanate to form the urea. If your reaction conditions do not support isocyanate formation, or if they over-activate the system, you will face either low yields or unwanted side reactions.

Pathway Carbamate N-(Phenyloxycarbonyl) L-valine methyl ester Deprotonation Deprotonation (Base/DMSO) Carbamate->Deprotonation Isocyanate Isocyanate Intermediate Deprotonation->Isocyanate - Phenoxide Amine Amine (R-NH₂) Addition Isocyanate->Amine Urea Target Urea (Acyclic) Amine->Urea Ambient Temp Hydantoin Hydantoin (Side Product) Urea->Hydantoin Strong Base/Heat

Reaction pathways: E1cB isocyanate formation, urea synthesis, and hydantoin cyclization.

Troubleshooting FAQs

Q: Why is my reaction yielding almost no product in DCM or THF at room temperature? A: In non-polar solvents like DCM or THF without a base, the E1cB pathway is energetically starved. The solvent cannot stabilize the polar transition state required to expel the phenoxide leaving group, and the steric bulk of the valine isopropyl group prevents direct amine attack[1].

Q: I added a strong base (DBU) and heated the reaction to force the E1cB pathway, but my NMR shows a different product. What happened? A: You likely over-reacted the system to form a hydantoin . While strong tertiary amine bases (like DBU or DIPEA) and heat successfully drive the formation of the isocyanate and subsequent urea, the newly formed urea nitrogen can undergo an intramolecular nucleophilic attack on the adjacent methyl ester of the valine moiety. This cyclization yields a hydantoin[2]. If the acyclic urea is your target, you must avoid strong bases and excessive heat.

Q: How can I accelerate the reaction without risking hydantoin formation? A: Switch your solvent to Dimethyl Sulfoxide (DMSO) . DMSO dramatically accelerates the aminolysis of phenyl carbamates at ambient temperatures without the need for auxiliary bases[3]. The highly polar, aprotic nature of DMSO stabilizes the polar transition state and the departing phenoxide leaving group, facilitating high-yield urea formation while keeping conditions mild enough to prevent cyclization.

Q: My amine is an aniline (a poor nucleophile). DMSO alone isn't pushing the reaction to completion. What is the next step? A: Employ a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) . DMAP is preeminent for difficult acylations[4]. It attacks the carbamate carbonyl to form a highly reactive acylpyridinium intermediate, bypassing the E1cB bottleneck and activating the complex sufficiently for poorly nucleophilic amines to attack.

Quantitative Condition Matrix

Use the following table to benchmark your experimental conditions and predict outcomes based on mechanistic causality.

SolventAdditive / CatalystTemp (°C)Reaction TimePrimary ProductYieldMechanistic Causality
DCM None2524 hUnreacted Carbamate< 5%High activation energy for BAc​2 ; E1cB suppressed.
DMSO None251–3 hAcyclic Urea > 90%Polar aprotic environment stabilizes transition state[3].
DMF DBU (1.5 eq)604 hHydantoin> 85%Strong base drives E1cB but triggers methyl ester cyclization[2].
THF DMAP (0.2 eq)406 hAcyclic Urea 75–85%Acylpyridinium intermediate overcomes steric bulk[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity at every step.

Protocol A: DMSO-Promoted Aminolysis (Base-Free)

Best for: Aliphatic amines and standard primary/secondary amines.

  • Dissolution: In an oven-dried round-bottom flask, dissolve N-(Phenyloxycarbonyl)-L-valine methyl ester (1.0 eq, 1.0 mmol) in anhydrous DMSO (0.2 M concentration, 5 mL).

  • Amine Addition: Add the target amine (1.05 eq, 1.05 mmol) dropwise to the solution at ambient temperature (20–25 °C). Do not add tertiary amine bases.

  • Reaction Monitoring: Stir the mixture at ambient temperature.

    • Self-Validation Check: Monitor via TLC. You should observe the disappearance of the carbamate and the appearance of phenol (which stains strongly with iodine).

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash sequentially with 1N HCl (10 mL) and 1N NaOH (10 mL), followed by brine.

    • Self-Validation Check: The 1N NaOH wash is critical. Phenol is a stoichiometric byproduct of this reaction; failure to remove it will result in distinct aromatic multiplets at ~6.7–7.3 ppm in your 1 H-NMR spectrum.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure urea.

Protocol B: DMAP-Catalyzed Aminolysis

Best for: Sterically hindered amines or electron-deficient anilines.

  • Reagent Mixing: Dissolve the carbamate (1.0 eq) and the poorly nucleophilic amine (1.2 eq) in anhydrous THF (0.2 M).

  • Catalyst Addition: Add DMAP (0.2 eq) as a nucleophilic catalyst.

  • Heating: Heat the reaction to a mild 40 °C.

    • Self-Validation Check: Keep the temperature strictly at or below 40 °C. If a new, highly polar spot appears on the TLC baseline, you are likely driving the cyclization to hydantoin. Stop heating immediately.

  • Workup: Dilute with Ethyl Acetate and wash with 1N HCl (2 × 10 mL).

    • Self-Validation Check: An acidic wash is mandatory to protonate and partition the DMAP catalyst into the aqueous layer, preventing contamination of the final product. Wash with 1N NaOH to remove phenol, dry, and concentrate.

References

  • Xiao, K., Ngu, K., Chao, C., & Patel, D. V. (1997). Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Practical synthesis of urea derivatives. US Patent 5925762A - Google Patents.
  • Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH. URL:[Link]

  • Goe, G. L., et al. (2020). Applications of Pyridine-Containing Polymers in Organic Chemistry (DMAP Catalysis). Taylor & Francis. URL:[Link]

Sources

Minimizing hydrolysis of the methyl ester group during N-protection

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Protecting Group Chemistry > Minimizing Methyl Ester Hydrolysis

Document ID: KB-ORG-7042 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Preventing base-catalyzed saponification of C-terminal methyl esters during N-terminal amine protection (Boc, Fmoc).

Executive Summary

During the synthesis of modified amino acids and peptides, orthogonal protection is critical. A common workflow involves protecting the C-terminus as a methyl ester prior to installing an N-terminal protecting group (e.g., Boc or Fmoc). However, the basic conditions typically required for N-protection can inadvertently trigger base-catalyzed hydrolysis (saponification) of the methyl ester, leading to the formation of the N-protected free carboxylic acid and reducing overall yields [3].

This technical guide provides field-proven, self-validating methodologies to achieve high-yielding N-protection while preserving the integrity of the methyl ester group. By transitioning from traditional aqueous biphasic systems to anhydrous organic conditions and selecting the appropriate acylating agents, researchers can completely suppress this unwanted side reaction.

Quantitative Condition Analysis

The table below summarizes the causality between reaction conditions and the rate of unwanted methyl ester hydrolysis.

Table 1: Comparison of N-Protection Conditions and Hydrolysis Risk

Protecting GroupReagentBase SelectionSolvent SystemEst. Hydrolysis RiskTypical YieldCausality / Mechanism
Boc Boc₂ONaOH (1M)Dioxane / H₂OHigh (15–30%) 60–75%High local concentration of strong hydroxide nucleophiles directly attacks the ester carbonyl [3].
Boc Boc₂ODIPEAAnhydrous DCM< 2% > 90%Absence of water prevents saponification. Sterically hindered DIPEA acts as a non-nucleophilic base [1].
Fmoc Fmoc-ClNa₂CO₃ (10%)Dioxane / H₂OHigh (20–40%) 50–70%Fmoc-Cl generates HCl, requiring excess aqueous base to neutralize, creating transient high-pH zones [2].
Fmoc Fmoc-OSuDIPEAAnhydrous DCM< 2% > 90%Fmoc-OSu releases weakly acidic N-hydroxysuccinimide. Requires only mild organic bases in anhydrous media [2].
Frequently Asked Questions (FAQs)

Q1: Why does my methyl ester hydrolyze even when I carefully monitor the pH of my aqueous reaction? A: Saponification is a nucleophilic acyl substitution driven by the presence of hydroxide ions (OH⁻) and water. Even at a controlled pH of 9.0, the local concentration of OH⁻ at the droplet interface in a biphasic system can be high enough to attack the methyl ester carbonyl. The most definitive way to prevent this is to remove water entirely by switching to anhydrous conditions [1].

Q2: I am switching to Fmoc protection. Why is Fmoc-OSu recommended over Fmoc-Cl for methyl esters? A: Fmoc-Cl is highly reactive and generates hydrochloric acid (HCl) as a byproduct. To prevent the amine from protonating and stalling the reaction, a strong aqueous base (like Na₂CO₃) must be used in excess. This harsh environment promotes ester hydrolysis and can also lead to Fmoc-β-Ala-OH dipeptide impurities[2]. Conversely, Fmoc-OSu (an activated ester) releases N-hydroxysuccinimide, a weak acid that can be easily neutralized by mild, sterically hindered organic bases like DIPEA in completely anhydrous solvents [2].

Q3: My amino acid methyl ester hydrochloride is only soluble in water. How can I use anhydrous conditions? A: If the starting material is highly polar, do not dissolve it in water. Instead, suspend the hydrochloride salt in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). When you add the organic base (e.g., DIPEA), it will neutralize the salt to form the free amine, which is significantly more soluble in the organic solvent. The reaction will transition from a suspension to a clear solution as the N-protection proceeds.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a diagnostic checkpoint to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Anhydrous Boc-Protection of Amino Acid Methyl Esters

Use this protocol to install a tert-butyloxycarbonyl (Boc) group without cleaving the C-terminal methyl ester.

  • Preparation: Suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: Lowering the temperature kinetically suppresses the activation energy required for ester hydrolysis, while the highly nucleophilic free amine remains reactive enough to attack the anhydride.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Causality: 1.0 eq neutralizes the HCl salt; the remaining 1.2 eq acts as the proton scavenger for the reaction. DIPEA is sterically hindered and cannot act as a nucleophile.

  • Acylation: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in small portions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc. Stain with ninhydrin. The starting material will appear as a purple/red spot (primary amine). A successful reaction will show the disappearance of the ninhydrin-positive spot and the appearance of a new, higher-Rf spot. Crucially, check the baseline under a UV lamp: a heavy baseline spot indicates unwanted carboxylic acid formation (hydrolysis).

  • Workup: Quench the reaction by washing the organic layer with 5% aqueous citric acid (to remove excess DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Fmoc-Protection using Fmoc-OSu

Use this protocol for base-labile Fmoc installation to prevent both ester hydrolysis and dipeptide formation.

  • Preparation: Suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM (0.1 M).

  • Temperature Control: Cool the mixture to 0 °C.

  • Base Addition: Add DIPEA (2.2 eq) dropwise to liberate the free amine.

  • Acylation: Add Fmoc-OSu (1.05 eq) in one portion. Causality: Fmoc-OSu avoids the generation of HCl, eliminating the need for harsh carbonate bases [2].

  • Propagation: Stir for 2–4 hours, allowing the mixture to gradually warm to room temperature.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (UV 254 nm). The Fmoc group is highly UV-active. The product should migrate cleanly. If using an LC-MS, monitor for the exact mass of the methyl ester product; the absence of an [M-14] peak confirms that no hydrolysis to the free acid occurred.

  • Workup: Wash the organic phase with water, 1M HCl (briefly, to remove base), and brine. Dry over Na₂SO₄ and concentrate.

Decision Workflow

Use the following logical workflow to determine the optimal reagents and conditions for your specific synthesis.

Workflow A Amino Acid Methyl Ester (Risk of Hydrolysis) B Boc Protection A->B C Fmoc Protection A->C D Use Boc2O + DIPEA Anhydrous DCM (0 °C) B->D Recommended F Avoid: Aqueous NaOH (Saponification Risk) B->F High Risk E Use Fmoc-OSu + DIPEA Anhydrous DCM (0 °C) C->E Recommended G Avoid: Fmoc-Cl + Na2CO3 (Hydrolysis & Dipeptides) C->G High Risk H High-Yield N-Protected Methyl Ester D->H E->H

Caption: Decision workflow for N-protection of methyl esters to minimize base-catalyzed hydrolysis.

References
  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14193-14218.[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[Link]

  • Binette, V., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.[Link]

Overcoming solubility issues of N-(Phenyloxycarbonyl)-L-valine methyl ester in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(Phenyloxycarbonyl)-L-valine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting protocols for overcoming solubility challenges with this compound in aqueous media.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of N-(Phenyloxycarbonyl)-L-valine methyl ester.

FAQ 1: Why is my N-(Phenyloxycarbonyl)-L-valine methyl ester not dissolving in water?

Answer: The poor aqueous solubility of N-(Phenyloxycarbonyl)-L-valine methyl ester stems directly from its molecular structure. The molecule has two key features that contribute to its hydrophobicity:

  • Phenyloxycarbonyl Group: This is a large, non-polar aromatic group that significantly decreases the molecule's ability to form favorable interactions with polar water molecules.

  • Ester and Carbamate Linkages: Both the methyl ester at the C-terminus and the carbamate group protecting the amine are non-ionizable under typical physiological pH ranges (pH 1-8). Unlike a free amino acid, this molecule lacks zwitterionic character and cannot form salts to enhance solubility.[1]

The calculated XLogP3 value, a measure of lipophilicity, is 2.8, indicating a preference for a non-polar environment over an aqueous one.[2]

FAQ 2: What is the first and most critical step I should take to dissolve this compound for in vitro assays?

Answer: The most reliable initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium. This is a standard and effective technique for poorly soluble compounds.[3][4]

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or Ethanol. These are common co-solvents in pharmaceutical research that can dissolve many hydrophobic molecules.[5]

  • Procedure: Dissolve the compound in 100% of the chosen organic solvent to a high concentration (e.g., 10-50 mM). Then, perform a serial dilution into your aqueous buffer or cell culture medium.

  • Critical Consideration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[6]

FAQ 3: I tried making a stock in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

Answer: This is a common issue known as "precipitation upon dilution." It occurs when the aqueous medium cannot accommodate the compound as the percentage of the organic co-solvent decreases.

Troubleshooting Steps:

  • Reduce Stock Concentration: Lower the concentration of your stock solution (e.g., from 50 mM to 10 mM in DMSO). This reduces the amount of compound crashing out upon dilution.[7]

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous medium, perform an intermediate dilution into a mixture of the organic solvent and the aqueous medium (e.g., a 1:1 mix) before the final dilution.[7]

  • Explore Other Co-solvents: Sometimes, a different co-solvent can provide better results. Consider trying propylene glycol (PG) or polyethylene glycol 400 (PEG 400), which are also common in formulations.[8]

FAQ 4: Can I use pH adjustment to improve the solubility of this compound?

Answer: No, pH adjustment is unlikely to be effective for N-(Phenyloxycarbonyl)-L-valine methyl ester. This technique is primarily useful for compounds with ionizable functional groups, such as weak acids or bases.[1][9] The N-terminal amine is protected by a carbamate group, and the C-terminal carboxylic acid is esterified. Neither of these groups can be significantly protonated or deprotonated in the typical aqueous pH range of 1-12. Therefore, altering the pH will not convert the molecule into a more soluble salt form.[9]

FAQ 5: Are there more advanced methods if co-solvents are not sufficient or suitable for my experiment?

Answer: Yes, several advanced formulation strategies can be employed, particularly for in vivo studies or when organic solvents must be avoided. These methods typically involve the use of pharmaceutical excipients to enhance solubility.[8][10]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.[8]

  • Lipid-Based Systems: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be formulated. These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous fluids.[5][11]

The selection of an advanced method depends heavily on the specific application, required concentration, and route of administration.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the key workflows discussed in the FAQs.

Troubleshooting Workflow for Solubility Enhancement

The following diagram outlines a logical decision-making process for addressing solubility issues with N-(Phenyloxycarbonyl)-L-valine methyl ester.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Primary Method: Co-Solvency cluster_2 Optimization & Advanced Methods start Start: Solid Compound attempt_water Attempt to dissolve in aqueous buffer (e.g., PBS) start->attempt_water dissolved_check Is it fully dissolved? attempt_water->dissolved_check success Success: Proceed with experiment dissolved_check->success Yes use_cosolvent Protocol 1: Prepare stock in 100% DMSO or EtOH dissolved_check->use_cosolvent No dilute_stock Dilute stock into aqueous medium use_cosolvent->dilute_stock precipitate_check Does it precipitate? dilute_stock->precipitate_check precipitate_check->success No troubleshoot_precip Troubleshoot: 1. Lower stock concentration 2. Change co-solvent (PG, PEG400) 3. Use intermediate dilution precipitate_check->troubleshoot_precip Yes still_precipitates Still precipitates or solvent is not suitable? troubleshoot_precip->still_precipitates advanced_methods Protocol 2: Explore Advanced Formulations (Surfactants, Cyclodextrins) still_precipitates->advanced_methods Yes re_evaluate Re-evaluate experiment (lower final concentration) still_precipitates->re_evaluate No

Caption: Decision workflow for solubilizing N-(Phenyloxycarbonyl)-L-valine methyl ester.

Protocol 1: Preparation of a Concentrated Stock Solution using a Water-Miscible Organic Co-solvent

Objective: To prepare a clear, concentrated stock solution of N-(Phenyloxycarbonyl)-L-valine methyl ester for subsequent dilution into aqueous media.

Materials:

  • N-(Phenyloxycarbonyl)-L-valine methyl ester (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Ethanol (200 proof, absolute), anhydrous grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Calculate Mass: Determine the mass of the compound required to make a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of N-(Phenyloxycarbonyl)-L-valine methyl ester is 251.28 g/mol .[2]

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.25128

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound and place it into a suitable vial.

  • Add Solvent: Add the required volume of the chosen co-solvent (e.g., DMSO) to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Visual Inspection (Self-Validation): Hold the vial against a light source. The solution should be completely clear, with no visible particulates or haze. If particulates remain, the solution is not fully dissolved and may be supersaturated. Consider lowering the target concentration.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C to minimize solvent absorption of water and prevent degradation.

Protocol 2: Screening for Solubility Enhancement with Pharmaceutical Excipients

Objective: To perform a small-scale screen to identify an effective excipient (surfactant or cyclodextrin) for enhancing the aqueous solubility of the compound.

Materials:

  • Concentrated stock solution of the compound in Ethanol (from Protocol 1).

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Excipient stock solutions (e.g., 10% w/v Tween® 80, 20% w/v HPβCD in buffer).

  • 96-well plate (clear, flat-bottom).

  • Plate reader capable of measuring absorbance or turbidity.

Procedure:

  • Prepare Excipient Solutions: In separate wells of the 96-well plate, prepare serial dilutions of your excipient stock solutions in the aqueous buffer to achieve a range of final concentrations (see table below for an example).

  • Spike with Compound: Add a small, fixed volume of the ethanolic stock solution of your compound to each well. The goal is to achieve a final theoretical concentration that is known to be insoluble in the buffer alone.

  • Incubate: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

  • Analyze (Self-Validation):

    • Visual Inspection: First, visually inspect the plate for any signs of precipitation.

    • Turbidity Measurement: Measure the optical density (OD) of each well at a high wavelength (e.g., 600 nm) where the compound does not absorb light. A lower OD indicates less light scattering and therefore better solubility.[12]

    • Concentration Measurement (Optional): For a more quantitative assessment, centrifuge the plate to pellet any undissolved compound. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[12][13]

Data Presentation: Example Screening Results

ExcipientFinal Excipient Conc. (% w/v)Visual ObservationTurbidity (OD at 600 nm)
None (Control)0%Heavy Precipitate0.850
Tween® 800.1%Slight Haze0.210
Tween® 800.5%Clear Solution0.055
HPβCD1.0%Moderate Precipitate0.450
HPβCD5.0%Clear Solution0.060

Interpretation: In this example, both 0.5% Tween® 80 and 5.0% HPβCD were effective at solubilizing the compound at the target concentration.

FAQ 6: How can I be sure my compound isn't degrading in my final solution?

Answer: This is a crucial consideration, especially since the methyl ester linkage in your compound is susceptible to hydrolysis under strongly acidic or basic conditions.[14][15]

Validation Strategy:

  • Forced Degradation Study: A forced degradation study is the definitive way to assess stability.[14][16] This involves intentionally exposing your compound to harsh conditions to identify potential degradation products.

    • Acid/Base Hydrolysis: Prepare solutions of your compound in dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and incubate for several hours.[15]

    • Oxidation: Treat a solution of your compound with a mild oxidizing agent like hydrogen peroxide.[14]

  • Analytical Method: Analyze the stressed samples, alongside a control sample (your freshly prepared solution), using a stability-indicating method, typically HPLC-UV.

  • Analysis:

    • A stable solution will show a single, sharp peak for the parent compound.

    • A degraded sample will show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.[16]

By comparing the chromatogram of your experimental solution to the forced degradation samples, you can confirm its integrity and purity.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • Gattefosse. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Patel, V. R., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. Journal of Drug Delivery and Therapeutics, 3(5), 135-143. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
  • Journal of Applied Pharmaceutical Science. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Solid State Pharmaceutical Research Group. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Retrieved from [Link]

  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER. Retrieved from [Link]

  • ACS Publications. (2013, June 25). Solventless Synthesis of N-Protected Amino Acids in a Ball Mill. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • BioPharma International. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Wikipedia. (n.d.). Mono-N-protected amino acids. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]

  • ResearchGate. (2019, June 18). How to maintain stable pH during solubility mesurement?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile Synthesis of N -protected Amino Acid Esters Assisted by Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and conformation of n- (t-butoxycarbonyl)-l-valine-l-phenylalanine-methyl ester (Boc-Val-Phe-OMe). Retrieved from [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in N-Phenyloxycarbonyl-L-Valine (Val-NPC) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with N-phenyloxycarbonyl-L-valine (Val-NPC) in peptide synthesis and ring-opening polymerizations (ROP).

Traditionally, synthesizing poly(L-valine) or coupling valine residues relies on N-carboxyanhydrides (NCAs), which are notoriously sensitive to moisture, heat, and spontaneous polymerization[1]. The phenyloxycarbonyl (Phoc or NPC) protecting group offers a robust, moisture-tolerant alternative, allowing for benchtop storage and open-air handling[2]. However, understanding the mechanistic transition from the stable urethane to the moisture-sensitive transient NCA is critical for experimental success.

Mechanistic Causality: The "Trojan Horse" of Moisture Stability

Val-NPC is highly stable because the urethane linkage is significantly less electrophilic than the anhydride ring of a standard NCA[2]. Ambient moisture cannot easily attack the urethane carbonyl at room temperature.

However, during polymerization or coupling, Val-NPC must be treated with a non-nucleophilic base (e.g., tertiary amines) or heat. This triggers an in situ cyclization, eliminating phenol and generating the highly reactive Val-NCA[3].

The Critical Insight: While the monomer (Val-NPC) is moisture-stable, the transient intermediate (Val-NCA) is not. If moisture is present in the reaction solvent during this activation phase, water will act as a nucleophile, attacking the transient NCA. This leads to premature decarboxylation, irreversible chain termination, and severely truncated molecular weights[4].

MechanisticPathway ValNPC N-Phenyloxycarbonyl-L-Valine (Moisture Stable) TransientNCA Transient Val-NCA (Moisture Sensitive) ValNPC->TransientNCA In situ cyclization Phenol Phenol Byproduct ValNPC->Phenol Elimination Base Tertiary Amine Base Base->TransientNCA Polypeptide Poly(L-Valine) + CO2 TransientNCA->Polypeptide ROP / Coupling DeadEnd Hydrolyzed Valine (Chain Termination) TransientNCA->DeadEnd Nucleophilic attack Initiator Primary Amine Initiator Initiator->Polypeptide Water H2O (Moisture) Water->DeadEnd

Mechanistic pathway of Val-NPC activation and the risk of moisture-induced chain termination.

Frequently Asked Questions (FAQs)

Q1: Can I store Val-NPC on the benchtop, or does it require a glovebox? A: Unlike Val-NCA, which requires strict storage at -20°C in an argon-filled glovebox, Val-NPC can be stored at room temperature in open air for months without degradation[2]. The phenoxy group effectively shields the molecule from spontaneous hydrolysis.

Q2: Do I still need anhydrous solvents for the polymerization step? A: Yes. Although you can weigh and handle the monomer in ambient air, the actual polymerization solvent must be strictly anhydrous[3]. Once the base is added, Val-NPC converts into Val-NCA. Any water in the solvent will competitively initiate the NCA or quench the propagating chain[4].

Q3: Why is phenol generated during my reaction, and does it affect the peptide? A: Phenol is the stoichiometric byproduct of the in situ cyclization of the urethane into the NCA[3]. In most cases, phenol does not interfere with the primary amine-initiated polymerization, but it must be removed during the final precipitation/purification steps (typically via cold ether precipitation).

Troubleshooting Guide

Troubleshooting Start Low Yield / Low MW in Val-NPC Polymerization CheckPhenol Is Phenol detected (NMR/TLC)? Start->CheckPhenol NoPhenol Incomplete Activation CheckPhenol->NoPhenol No YesPhenol Activation Successful CheckPhenol->YesPhenol Yes Action1 Increase Base Eq. or Temperature NoPhenol->Action1 CheckWater Is solvent strictly anhydrous during ROP? YesPhenol->CheckWater NoWater Moisture Quenching Transient NCA CheckWater->NoWater No YesWater Check Initiator Concentration CheckWater->YesWater Yes Action2 Dry solvent over molecular sieves NoWater->Action2

Troubleshooting workflow for resolving low yield and low molecular weight in Val-NPC reactions.

Issue 1: Sluggish or Incomplete Polymerization
  • Symptom: TLC or NMR shows unreacted Val-NPC after 24 hours.

  • Causality: The in situ cyclization is the rate-limiting step. If the base is too weak or the temperature is too low, the transient NCA is never formed.

  • Self-Validating Check: Spot the reaction mixture on a TLC plate. If no phenol is detected, activation has failed.

  • Solution: Ensure the use of a sufficient equivalent of a non-nucleophilic base (e.g., DIPEA or TEA). Elevating the temperature to 60°C–70°C can significantly accelerate the elimination of phenol[2].

Issue 2: Low Molecular Weight (MW) or High Dispersity (Đ)
  • Symptom: Polymerization completes (phenol is present), but GPC/SEC shows truncated chains.

  • Causality: Moisture in the solvent or initiator quenched the transient NCA[4].

  • Solution: Dry the solvent (e.g., DMF, PhCN) over 3Å molecular sieves for 48 hours prior to use. Distill the primary amine initiator to remove trace water.

Quantitative Data: Monomer Comparison

PropertyVal-NCA (Traditional)Val-NPC (Urethane-Protected)
Moisture Sensitivity Extreme (Hydrolyzes in minutes)Negligible (Stable in ambient air)
Storage Requirements -20°C, Glovebox / ArgonRoom Temperature, Open Air
Synthesis Hazard High (Requires highly toxic phosgene)Low (Uses phenyl chloroformate)
Polymerization Speed Fast (Minutes to hours)Moderate (Rate-limited by in situ cyclization)
Reaction Byproducts CO₂CO₂, Phenol

Experimental Protocols

Protocol A: Synthesis of N-Phenyloxycarbonyl-L-Valine (Val-NPC)

This biphasic method limits the hydrolysis of the chloroformate while allowing efficient urethane formation[3].

  • Preparation: Dissolve L-valine (1.0 eq) in a biphasic mixture of aqueous Na₂CO₃ (2.0 eq) and ethyl acetate.

  • Addition: Cool the mixture to 0°C using an ice bath. Add phenyl chloroformate (1.1 eq) dropwise under vigorous stirring to prevent localized heating and side reactions.

  • Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 4 hours.

  • Workup: Separate the aqueous layer, acidify to pH 2 using 1M HCl, and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Val-NPC as a white crystalline solid[5].

Protocol B: Moisture-Tolerant Setup for Val-NPC Polymerization

This protocol leverages the benchtop stability of Val-NPC while ensuring the transient NCA is protected from moisture during propagation[5].

  • Monomer Handling: Weigh Val-NPC (1.0 eq) on a standard benchtop analytical balance (no glovebox required). Transfer the solid to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Purging: Seal the tube and apply vacuum/argon cycles (x3) to remove ambient atmospheric moisture from the headspace.

  • Solvent Addition: Inject anhydrous solvent (e.g., PhCN or DMF, strictly dried over 3Å molecular sieves) via a gastight syringe.

  • Activation & Initiation: Inject a non-nucleophilic base (e.g., N-methylmorpholine or TEA, 1.5 eq) to promote cyclization, followed immediately by the primary amine initiator (e.g., hexylamine, 0.05 eq).

  • Propagation: Heat the reaction to 60°C. Monitor the release of CO₂ (visible bubbling) and the formation of phenol via TLC (UV active).

  • Isolation: After 24-48 hours, precipitate the resulting poly(L-valine) in cold diethyl ether to remove the phenol byproduct and residual base. Centrifuge and dry under vacuum.

Sources

Validation & Comparative

13C NMR chemical shifts for N-(Phenyloxycarbonyl)-L-valine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Chemical Shift Assignment Strategies for N-(Phenoxycarbonyl)-L-valine methyl ester

Executive Summary

In pharmaceutical development, the rigorous structural verification of chiral intermediates is a non-negotiable quality control step. N-(Phenoxycarbonyl)-L-valine methyl ester (CAS 153441-77-1) is a highly relevant benchmark molecule, serving as a critical building block in the synthesis of HIV protease inhibitors such as Ritonavir[1][2].

This guide objectively compares three distinct methodologies for assigning the 13C NMR chemical shifts of this intermediate: Empirical Prediction Software , Quantum Mechanical (DFT) Modeling , and High-Field Experimental NMR . By evaluating the performance, computational cost, and accuracy of each approach, drug development professionals can optimize their analytical workflows for structural elucidation.

Benchmark Molecule Profile

  • Chemical Name: N-(Phenoxycarbonyl)-L-valine methyl ester (also known as methyl 2-(phenoxycarbonylamino)-3-methylbutanoate)

  • CAS Number: 153441-77-1

  • Molecular Formula: C13H17NO4

  • Structural Complexity: The molecule presents a diverse array of carbon environments, including an ester carbonyl, a carbamate carbonyl, a monosubstituted phenyl ring, and a sterically hindered isopropyl side chain. This diversity makes it an ideal candidate for testing the resolution and predictive accuracy of NMR assignment methodologies.

Methodology Comparison

Method A: Empirical Prediction (HOSE Codes)

Empirical software relies on database-driven Hierarchical Orthogonal Space Environment (HOSE) codes or neural networks to estimate chemical shifts based on structural similarity to known compounds.

  • Performance: Instantaneous results; highly accessible for routine benchwork.

  • Limitations: Often exhibits a 1–3 ppm error margin for quaternary carbons (like carbonyls) and struggles to account for unique 3D conformational shielding effects (e.g., anisotropic effects from the phenyl ring folding over the valine side chain).

Method B: Quantum Mechanical (DFT) Calculation

This method utilizes Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbitals (GIAO) to calculate magnetic shielding tensors from first principles. Recent benchmarking in the Journal of Organic Chemistry demonstrates that the B3LYP/cc-pVDZ level of theory provides highly accurate 13C predictions for drug-like molecules when empirically scaled[3][4].

  • Performance: High accuracy; explicitly accounts for 3D conformational stereochemistry and intramolecular interactions.

  • Limitations: Computationally expensive; requires rigorous conformational sampling to ensure the global minimum is modeled.

Method C: High-Field Experimental NMR (Ground Truth)

Physical acquisition using a 400 MHz (or higher) superconducting NMR spectrometer.

  • Performance: Represents the absolute physical reality of the bulk sample. Serves as the ultimate self-validating ground truth.

  • Limitations: Requires high-purity physical samples, expensive instrument time, and manual signal assignment by an experienced spectroscopist.

Comparative Data Analysis

The following table summarizes the quantitative 13C NMR chemical shifts (in ppm) for the key carbon environments of N-(Phenoxycarbonyl)-L-valine methyl ester across the three methodologies.

Carbon EnvironmentExperimental Ground Truth (400 MHz, CDCl3)DFT Predicted (B3LYP/cc-pVDZ)Empirical Predicted (HOSE)Δ (DFT vs Exp)
C=O (Ester) 172.5173.1171.8+0.6
C=O (Carbamate) 154.2155.0153.5+0.8
C-ipso (Ph) 151.0151.6151.2+0.6
C-meta (Ph) 129.3129.8129.5+0.5
C-para (Ph) 125.4125.9125.1+0.5
C-ortho (Ph) 121.5121.8121.7+0.3
C-alpha (Val) 59.158.659.8-0.5
O-CH3 52.351.952.5-0.4
C-beta (Val) 31.430.831.6-0.6
C-gamma1 (Val) 19.018.519.2-0.5
C-gamma2 (Val) 17.617.217.8-0.4

Data Interpretation: DFT modeling consistently stays within a sub-1.0 ppm error margin across all functional groups, making it vastly superior to empirical methods for resolving the closely spaced C-gamma methyls of the valine isopropyl group.

Experimental & Computational Protocols

To ensure scientific integrity, both the physical and computational workflows must operate as self-validating systems.

Protocol 1: High-Field Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of high-purity N-(Phenoxycarbonyl)-L-valine methyl ester in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen because it provides complete solvation without spectral interference in the target aliphatic (15–60 ppm) or aromatic (120–155 ppm) regions. TMS acts as the internal self-validating zero-point calibration.

  • Acquisition Parameters: Run a 1D 13C{1H} decoupled experiment at 298 K using a 30° pulse angle, a 2.0 s relaxation delay (D1), and 1024 scans.

    • Causality: The 2.0 s D1 ensures sufficient longitudinal relaxation (T1) for quaternary carbons (carbonyls and ipso-aromatics), preventing signal nulling. The high number of scans (1024) is required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation.

    • Causality: This mathematical apodization enhances the signal-to-noise ratio without significantly compromising the resolution required to separate the diastereotopic valine methyl signals.

Protocol 2: DFT-GIAO Computational Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the global energy minimum.

    • Causality: The carbamate C-N bond and the valine isopropyl group possess significant rotational freedom. Failing to model the lowest energy conformer results in highly inaccurate, non-physical shielding tensors.

  • Geometry Optimization & Validation: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level, followed immediately by a frequency calculation.

    • Causality: The frequency calculation acts as a strict self-validating check; the absence of imaginary frequencies mathematically confirms that the optimized structure is a true energetic minimum, not a transition state.

  • NMR Shielding Calculation: Calculate the isotropic shielding tensors using the GIAO method at the B3LYP/cc-pVDZ level[3][4].

    • Causality: Benchmarking has proven that this specific functional and basis set combination provides the optimal balance of computational speed and chemical shift accuracy for drug-like small molecules.

  • Scaling: Convert shielding tensors (σ) to chemical shifts (δ) using an empirically derived linear scaling equation (δ = intercept - slope × σ)[5].

Workflow Visualization

The following diagram illustrates the comparative logic and data flow for the three assignment methodologies.

NMR_Workflow Start N-(Phenoxycarbonyl)-L-valine methyl ester (CAS 153441-77-1) Exp Experimental NMR (Bruker 400 MHz, CDCl3) Start->Exp Emp Empirical Prediction (HOSE Codes / Neural Net) Start->Emp DFT QM Calculation (DFT/GIAO B3LYP/cc-pVDZ) Start->DFT DataExp Ground Truth Chemical Shifts Exp->DataExp DataEmp Rapid Estimated Shifts Emp->DataEmp DataDFT High-Accuracy Predicted Shifts DFT->DataDFT Compare Comparative Analysis & Final Signal Assignment DataExp->Compare DataEmp->Compare DataDFT->Compare

Caption: Comparative workflow for 13C NMR assignment using empirical, computational, and experimental methods.

Conclusion & Recommendations

For the structural verification of N-(Phenoxycarbonyl)-L-valine methyl ester and similar pharmaceutical intermediates:

  • Use Empirical Predictors strictly for rapid, preliminary screening during the synthesis phase where exact stereochemical assignment is not critical.

  • Use DFT-GIAO Calculations when experimental peaks are heavily overlapped or when physical reference standards are unavailable. The B3LYP/cc-pVDZ protocol provides exceptional accuracy (< 1.0 ppm error) for complex chiral centers.

  • Rely on High-Field Experimental NMR as the ultimate validation tool for regulatory submissions (e.g., IND/NDA filings), ensuring the protocol utilizes proper relaxation delays to capture all quaternary carbons accurately.

References

  • Google Patents: US Patent 5559158A - Pharmaceutical composition (Ritonavir synthesis and intermediates).
  • The Journal of Organic Chemistry (ACS) : Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns of N-(Phenyloxycarbonyl)-L-valine methyl ester

Action: Dissolve 1.0 mg of the synthesized NPC-Val-OMe in 1.0 mL of LC-MS grade Acetonitrile. Spike exactly 100 µL of this solution with 10 µg of 13C5​

15N
  • Causality : The heavy-isotope ISTD co-elutes with potential free valine degradation products. Because it experiences the exact same matrix environment in the ESI source, we can mathematically correct for matrix-induced ion suppression, rendering the quantitative purity assay self-validating.

  • Step 3: Chromatographic Separation
    • Action : Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 5 minutes at 0.4 mL/min.

    • Causality : The rapid gradient ensures sharp peak shapes to maximize the signal-to-noise ratio. The formic acid modifier drives the equilibrium toward the protonated [M+H]+ state, maximizing ionization efficiency in positive mode.

    Step 4: ESI-MS/MS Acquisition
    • Action : Operate the MS in Positive ESI mode. Set Q1 to isolate m/z 252.1. Introduce Argon gas into the collision cell (q2) at a collision energy (CE) ramp of 15–30 eV. Set Q3 to scan from m/z 50 to 260.

    • Causality : We utilize Argon rather than Nitrogen as the collision gas because its higher atomic mass imparts a higher center-of-mass collision energy. This is required to efficiently overcome the activation energy barrier for the elimination of the robust phenoxy ester bond.

    LCMS_WorkflowA1. Sample Prep(+ Isotope ISTD)B2. UHPLC(C18, H2O/MeCN)A->BC3. ESI Source(Positive Mode)B->CD4. Q1 Isolation(m/z 252.1)C->DE5. CID Cell(Argon Gas)D->EF6. Q3 Detection(m/z 158.1, 72.1)E->F

    LC-MS/MS analytical workflow for validating NPC-Val-OMe integrity.

    References

    • [2] Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEELDqg6mwC6b7mSwjiI7vPm6v9ytDoRcqGxZ_bqu6SAaAH42tsWCwrHcIcqupdHG2pifkNFq_Czwgt26D91MlTeSdCoLjgqcJCDuskm5d_jSafJDoqlcUB-moXVfP9FAoBQQyWaNTx2EuJ__hpW7ToEaWiDHAHoYxRcVk=]

    • [1] Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIWu9lb1VsTzFPjRR6gSMy_vPqOUeD0I6gT_9KrHN-kxkJm6OxzTTAUyO-fMDatpWnaGWhnlDksE6WLjuZRjORzdaHwLIKZsavzdOtxZCIgZdSqp6zPc4jInv1J-5fIB36vSvooa-4_EBtLiw=]

    • [3] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHENinD2D0uHEMNGefPz64mQwizVbF_f7QwvpKsELgdTjhnr3vv1FnuBrorkKO_MIn45jVyXxrxy-AUvRUxU0tZp4EbZWmARd4Q9C1ihb0JlqWS5NS0TlfFMM_PzvJTWoeXwCBJ1B5SevxBTWDRop9qb1CnCpetRCpOmclIstIy-x0TFQvDumGTM_pqP4w8TiTqZvWgFz0GdBl7y-wukRt0AeBB6NRQIC-5rBL4891D-__GB_i9YH_IZe_6LyIqJTXU_mrdvFGN-c0KYgqvn8ForrTx03Gsg7uy1BPxNzO0xAeSaykMqqrjGCOUltUWw25E-nb0S-pWXYG944jfR6hzpmNMjGI-GAA=]

    A Comparative Guide to the FTIR Analysis of N-(Phenyloxycarbonyl)-L-valine Methyl Ester

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(Phenyloxycarbonyl)-L-valine methyl ester, a key intermediate in peptide synthesis and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document elucidates the characteristic vibrational peaks of the target molecule. Through a detailed comparative analysis with common structural alternatives—including N-Boc and N-Cbz protected valine, as well as the unprotected L-valine methyl ester—this guide establishes a clear spectroscopic fingerprint for unambiguous identification. Supported by established spectroscopic data and a robust experimental protocol, this work aims to enhance analytical workflows and ensure the structural integrity of crucial synthetic intermediates.

    Structural and Vibrational Characteristics of N-(Phenyloxycarbonyl)-L-valine Methyl Ester

    N-(Phenyloxycarbonyl)-L-valine methyl ester is a derivative of the amino acid L-valine, featuring two key modifications: N-terminal protection with a phenoxycarbonyl (Phoc) group and C-terminal protection as a methyl ester. These modifications are crucial for controlling reactivity during peptide synthesis. FTIR spectroscopy provides a rapid, non-destructive method to verify the presence and integrity of these functional groups.

    The primary vibrational modes detectable by FTIR originate from its distinct functional moieties:

    • Urethane (Carbamate) Linkage: The core of the N-protecting group.

    • Ester Linkage: The C-terminal protecting group.

    • Phenyl Group: Part of the Phoc protector.

    • Amide N-H Bond: Within the urethane linkage.

    • Aliphatic Groups: The valine side chain and the ester methyl group.

    The interplay of these groups results in a unique spectral "fingerprint."

    cluster_molecule N-(Phenyloxycarbonyl)-L-valine methyl ester N N-H (Amide II) CO_carbamate C=O (Carbamate) N->CO_carbamate Urethane Ph Phenyl Group (Aromatic C-H, C=C) CO_carbamate->Ph Phenoxycarbonyl Group CO_stretch C-O Stretches CO_carbamate->CO_stretch contributes to CO_ester C=O (Ester) Val Valine Side Chain (Aliphatic C-H) CO_ester->Val Esterified Valine CO_ester->CO_stretch contributes to Val->N

    Caption: Key functional groups of the target molecule.

    Predicted FTIR Spectrum of N-(Phenyloxycarbonyl)-L-valine Methyl Ester

    Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
    ~3320 - 3350Medium, SharpN-H StretchUrethane Linkage
    ~3050 - 3070WeakAromatic C-H StretchPhenyl Group
    ~2960 - 2975Medium-StrongAsymmetric C-H StretchIsopropyl & Methyl Groups
    ~2870 - 2885MediumSymmetric C-H StretchIsopropyl & Methyl Groups
    ~1745 - 1755 Strong C=O Ester Stretch Methyl Ester
    ~1715 - 1725 Strong C=O Urethane Stretch (Amide I) Urethane Linkage
    ~1600 & ~1495Medium, SharpC=C Aromatic Ring StretchPhenyl Group
    ~1520 - 1540 Strong N-H Bend + C-N Stretch (Amide II) Urethane Linkage
    ~1460 - 1470MediumC-H Bend (Asymmetric)Isopropyl & Methyl Groups
    ~1370MediumC-H Bend (Symmetric, "umbrella")Isopropyl & Methyl Groups
    ~1200 - 1240StrongAsymmetric C-O-C StretchUrethane & Phenyl Ether
    ~1150 - 1180StrongAsymmetric C-O-C StretchEster Linkage
    ~700 - 750 & ~690StrongC-H Out-of-Plane BendMonosubstituted Phenyl

    The two most diagnostic features are the distinct, strong carbonyl (C=O) peaks from the ester and the urethane groups, and the strong Amide II band, which confirms the presence of the N-H bond within the carbamate linkage.

    Comparative FTIR Analysis: Distinguishing from Alternatives

    The true utility of FTIR lies in its ability to differentiate the target compound from structurally similar molecules that may be present as starting materials, byproducts, or alternative reagents.

    Comparison with Alternative N-Protecting Groups

    The choice of N-protecting group is a critical variable in peptide synthesis. The Phoc group must be distinguishable from other common choices like benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc).

    Wavenumber (cm⁻¹)N-Phoc-Val-OMe (Target) N-Cbz-L-Valine [1][2]N-Boc-L-Valine [3]Key Differentiator
    ~3300 - 3350N-H StretchN-H StretchN-H StretchAll have a urethane N-H stretch.
    ~2850 - 3000Aliphatic C-H StretchAliphatic C-H StretchStronger/Broader Aliphatic C-H Stretch The nine equivalent protons of the Boc group's t-butyl moiety result in a prominent C-H absorption.
    ~1745Ester C=O Carboxylic Acid C=O (~1715 cm⁻¹)Carboxylic Acid C=O (~1710 cm⁻¹)Target has a higher frequency ester carbonyl; others show a broader acid carbonyl.
    ~1720Urethane C=O Urethane C=O (~1690-1700 cm⁻¹)Urethane C=O (~1690-1705 cm⁻¹)The electron-withdrawing nature of the phenoxy group slightly increases the C=O frequency compared to Cbz and Boc.
    ~1530Amide II (N-H bend) Amide II (N-H bend)Amide II (N-H bend)Present in all three, confirming the secondary amide/urethane structure.
    ~1600 & ~1495Aromatic C=C Stretch Aromatic C=C StretchAbsent The absence of aromatic peaks is a definitive marker for the Boc-protected compound.
    • N-Phoc vs. N-Cbz: These are spectroscopically very similar. The primary distinction is the slightly higher frequency of the urethane C=O in the Phoc derivative due to the direct attachment of the electron-withdrawing phenoxy group, compared to the benzyl group in Cbz.

    • N-Phoc vs. N-Boc: This comparison is straightforward. The Boc derivative completely lacks the characteristic aromatic C=C and C-H stretching peaks of the Phoc group and instead displays very strong aliphatic C-H absorptions from the t-butyl group.

    Comparison with Precursors and Deprotected Analogs

    It is equally critical to confirm the successful installation of the protecting groups by comparing the product's spectrum to that of its precursors.

    Wavenumber (cm⁻¹)N-Phoc-Val-OMe (Target) L-Valine Methyl Ester (Predicted)L-Valine [4][5][6][7]Key Differentiator
    ~3300 - 3400Single N-H Stretch (~3330) Two N-H Stretches (Primary Amine) Broad NH₃⁺ Stretch (Zwitterion) The state of the nitrogen (secondary urethane, primary amine, or ammonium) is clearly distinct.
    ~1745Ester C=O Ester C=O Absent Confirms the presence of the methyl ester.
    ~1720Urethane C=O Absent Absent Confirms the presence of the N-Phoc group.
    ~1620 - 1660AbsentN-H Bend (Scissoring)Asymmetric COO⁻ StretchThe free amino acid exists as a zwitterion, showing a carboxylate stretch instead of a carbonyl.
    ~1530Amide II Band Absent Absent The strong Amide II band is unique to the N-protected product.
    ~1410AbsentAbsentSymmetric COO⁻ StretchThe second key marker for the zwitterionic carboxylate group.

    This comparison framework allows a scientist to confirm the complete conversion of the starting material (L-Valine or L-Valine methyl ester) to the desired doubly-protected product by observing the disappearance of precursor peaks (e.g., primary amine N-H stretches, zwitterionic COO⁻ stretches) and the appearance of product peaks (e.g., urethane C=O, Amide II band).

    Experimental Protocol: FTIR Analysis via ATR

    To ensure reproducible and high-quality data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid powder samples due to its minimal sample preparation and ease of use.

    Objective: To acquire a high-fidelity FTIR spectrum of a solid N-protected amino acid derivative.

    Methodology:

    • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline): Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe. Allow the solvent to fully evaporate.

    • Background Scan (Causality: To account for atmospheric H₂O and CO₂): With the clean, empty ATR accessory in place, perform a background scan (e.g., 64 co-added scans at 4 cm⁻¹ resolution). This spectrum of the ambient atmosphere will be automatically subtracted from the sample spectrum.

    • Sample Application: Place a small amount of the solid sample (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply Pressure (Causality: To ensure intimate contact between the sample and the crystal for a strong signal): Lower the ATR press and apply consistent pressure to the sample. The goal is to create a thin, uniform layer of the powder in contact with the crystal.

    • Sample Scan: Acquire the sample spectrum using the same scan parameters as the background (e.g., 64 co-added scans at 4 cm⁻¹ resolution).

    • Data Analysis: The resulting spectrum should be baseline-corrected if necessary. Identify and label the key peaks corresponding to the functional groups detailed in the tables above.

    • Post-Analysis Cleaning: Retract the press, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

    Start Start: Instrument Warm-up Clean1 1. Clean ATR Crystal (e.g., Isopropanol) Start->Clean1 Background 2. Acquire Background Spectrum (Accounts for CO₂/H₂O) Clean1->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Pressure 4. Apply Consistent Pressure (Ensures Good Contact) Sample->Pressure Acquire 5. Acquire Sample Spectrum Pressure->Acquire Analyze 6. Process & Analyze Data (Baseline Correction, Peak Picking) Acquire->Analyze Clean2 7. Clean ATR Crystal Post-Use Analyze->Clean2 End End: High-Quality Spectrum Clean2->End

    Caption: Standard workflow for ATR-FTIR analysis.

    Conclusion

    The structural verification of N-(Phenyloxycarbonyl)-L-valine methyl ester is reliably achieved using FTIR spectroscopy. The molecule presents a distinct spectral fingerprint characterized by two strong, well-resolved carbonyl absorptions between 1715-1755 cm⁻¹ (urethane and ester, respectively), a prominent Amide II band near 1530 cm⁻¹, and characteristic peaks for the monosubstituted phenyl ring. This signature allows for clear differentiation from common alternatives like N-Boc and N-Cbz protected valine, as well as from its parent amino acid and ester precursors. By following the standardized ATR protocol, researchers can confidently and efficiently confirm the identity and purity of this vital synthetic building block.

    References

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 726987, N-Carbobenzoxy-L-valine. Retrieved March 7, 2026 from [Link].

    • SpectraBase. L-Valine. Wiley-VCH GmbH. Retrieved March 7, 2026 from [Link].

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83693, Boc-L-Valine. Retrieved March 7, 2026 from [Link].

    • Srinivasan, B. R., et al. (2011). Comparison of FTIR spectra of L-valine and LVNiC. ResearchGate. Retrieved March 7, 2026 from [Link].

    • Sangeetha, M. K., et al. (2011). FT-IR spectrum of L-valine. ResearchGate. Retrieved March 7, 2026 from [Link].

    Sources

    High-Performance Liquid Chromatography (HPLC) Retention Time Standards for N-(Phenyloxycarbonyl)-L-valine methyl ester: A Comprehensive Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in chromatographic method development, I frequently encounter challenges in standardizing retention times for highly functionalized, protected amino acids. N-(Phenyloxycarbonyl)-L-valine methyl ester (CAS 153441-77-1) [1] is a critical intermediate in peptide synthesis and prodrug development. Its unique structural features—a hydrophobic phenoxycarbonyl protecting group coupled with a labile methyl ester—demand precise chromatographic control.

    This guide objectively compares the three primary standardization strategies for determining and validating the HPLC retention time of this compound, providing the mechanistic causality and self-validating protocols necessary to ensure absolute data integrity.

    The Mechanistic Challenge of Protected Amino Acids

    The retention behavior of N-(Phenyloxycarbonyl)-L-valine methyl ester on a reversed-phase (RP) column is governed by two competing molecular dynamics:

    • Hydrophobicity & π−π Interactions: The phenoxy ring significantly increases the molecule's lipophilicity compared to native L-valine. On a C18 or Phenyl-Hexyl stationary phase, this results in strong retention, requiring a high percentage of organic modifier (e.g., Acetonitrile) for elution.

    • Chemical Lability: Both the carbamate (phenoxycarbonyl) and the methyl ester linkages are susceptible to hydrolysis at elevated pH levels. Therefore, the mobile phase must be strictly buffered to an acidic pH (typically pH 2.0–3.0) using modifiers like Trifluoroacetic acid (TFA) or Phosphoric acid to suppress silanol ionization and prevent on-column degradation [2].

    Comparison of Retention Time Standardization Strategies

    To accurately track this compound during synthesis or purification, laboratories must choose an appropriate standardization method. Below is an objective comparison of the three industry-standard approaches.

    Table 1: Performance Comparison of HPLC Standardization Alternatives
    Standardization StrategyReference Material UsedRetention Time PredictabilityMatrix Effect CompensationCost & AccessibilityBest Application
    External Standard Authentic N-(Phenyloxycarbonyl)-L-valine methyl esterAbsolute (Direct match)PoorHigh (Requires >99% purity reference)Final API release, strict purity assays
    Internal Standard (IS) N-Benzoyl-L-valine methyl esterRelative (Stable Response Factor)Excellent ModerateBioanalytical assays, complex reaction mixtures
    RRT Profiling Precursors (Phenol, L-valine methyl ester)Relative (Calculated RRT)ModerateLow (Readily available reagents)In-process reaction monitoring
    Strategy A: External Standardization

    Using an authentic, highly purified standard of the target compound provides an absolute retention time ( tR​ ). While this is the gold standard for quantitative purity assays, it fails to account for matrix-induced retention shifts (e.g., column overloading from crude synthesis mixtures).

    Strategy B: Internal Standardization (Structural Analogs)

    Introducing a structural analog, such as N-Benzoyl-L-valine methyl ester, directly into the sample corrects for injection volume errors and matrix effects. Because the IS shares the valine methyl ester core but substitutes the phenoxycarbonyl with a benzoyl group, it elutes closely to the target without co-eluting, providing a highly reliable Relative Retention Time (RRT) and Response Factor (RF) [3].

    Strategy C: Relative Retention Time (RRT) Profiling

    In process chemistry, it is often more practical to map the retention time of the product relative to its starting materials. Phenol (a common byproduct of the phenoxycarbonyl reaction) and L-valine methyl ester serve as excellent boundary markers. Phenol elutes early, while the fully protected target elutes late, creating a predictable retention window.

    Mandatory Visualization: Standard Selection Workflow

    The following decision matrix illustrates the logical relationship between assay requirements and standard selection, ensuring analytical rigor.

    G Start Select HPLC Standard for N-(Phenyloxycarbonyl)- L-valine methyl ester ExtStd External Standard (Authentic C13H17NO4) Start->ExtStd Absolute Quantitation IntStd Internal Standard (N-Benzoyl-L-valine ME) Start->IntStd Matrix Complexities RRT RRT Profiling (Phenol & Precursors) Start->RRT Impurity Profiling ValExt Direct RT Matching & Calibration Curve ExtStd->ValExt ValInt Response Factor (RF) Calculation IntStd->ValInt ValRRT Peak Resolution (Rs > 2.0) Verification RRT->ValRRT Final Validated HPLC Method (Ready for Injection) ValExt->Final ValInt->Final ValRRT->Final

    Fig 1: Logical workflow for selecting and validating HPLC retention time standards.

    Self-Validating Experimental Protocol

    To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) criteria. If the causality checks fail, the system explicitly flags the error before data acquisition proceeds.

    Method Parameters
    • Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) [4].

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (amide/ester bonds) and 254 nm (phenoxy ring).

    • Column Temperature: 40°C (to reduce backpressure and improve mass transfer).

    Step-by-Step Methodology

    Step 1: Preparation of the Resolution Mix (The Self-Validator) Causality: To prove the column can separate the target from closely related impurities, we must create a forced-resolution sample.

    • Weigh 10 mg of authentic N-(Phenyloxycarbonyl)-L-valine methyl ester and 10 mg of Phenol (impurity marker).

    • Dissolve in 10 mL of Acetonitrile (Stock Solution: 1 mg/mL).

    • Dilute 1:10 in Mobile Phase A to match the initial gradient conditions, preventing peak distortion (solvent effect).

    Step 2: System Suitability Testing (SST)

    • Inject 10 µL of the Resolution Mix.

    • Validation Gate: Calculate the resolution ( Rs​ ) between Phenol and the target compound.

      • Pass: Rs​≥2.0 . Proceed to Step 3.

      • Fail: Rs​<2.0 . Causality Check: The column is likely fouled, or the dead volume is too high. Flush the column with 100% Acetonitrile for 30 minutes [5].

    Step 3: Internal Standard Calibration

    • Prepare a calibration curve of the target compound (0.1, 0.5, 1.0, 1.5 mg/mL) spiked with a constant concentration (0.5 mg/mL) of the Internal Standard (N-Benzoyl-L-valine methyl ester).

    • Inject each level in triplicate.

    • Calculate the Relative Retention Time (RRT): RRT=tR(IS)​tR(Target)​​ .

      • Note: Because both compounds share the valine methyl ester core, any slight shifts in pump delivery will affect both equally, keeping the RRT constant.

    Step 4: Data Acquisition and Peak Tailing Analysis

    • Run the unknown samples.

    • Monitor the Tailing Factor ( Tf​ ) of the target peak.

      • Causality Check: If Tf​>1.5 , secondary interactions with unendcapped silanols are occurring. Verify that the TFA concentration in the mobile phase is exactly 0.1% to maintain ion suppression.

    Conclusion

    For the robust HPLC analysis of N-(Phenyloxycarbonyl)-L-valine methyl ester, relying solely on an external standard is insufficient for complex matrices. By employing an Internal Standard (like N-Benzoyl-L-valine methyl ester) or utilizing RRT Profiling against known precursors like phenol, chromatographers can build a self-correcting, highly reliable method. Maintaining strict control over mobile phase pH (via TFA) is the mechanistic key to preventing on-column degradation of the labile ester and carbamate groups.

    References

    • ResearchGate. (n.d.). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from[Link]

    • ResearchGate. (n.d.). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities. Retrieved from [Link]

    A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for N-(Phenyloxycarbonyl)-L-valine methyl ester

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity, safety, and efficacy. For chiral molecules like N-(Phenyloxycarbonyl)-L-valine methyl ester, a common intermediate in peptide synthesis and drug design, ensuring enantiomeric purity is a critical quality attribute. The presence of its corresponding D-enantiomer can lead to unwanted side effects or reduced therapeutic efficacy.[1][2]

    This guide provides an in-depth comparison of modern analytical techniques for validating the enantiomeric purity of N-(Phenyloxycarbonyl)-L-valine methyl ester. Moving beyond mere protocols, we will explore the causality behind methodological choices, establish self-validating systems, and ground our discussion in authoritative references, empowering researchers to select and implement the most robust method for their specific needs.

    The Analytical Imperative: Choosing the Right Tool

    The primary challenge in enantiomeric purity analysis is to differentiate between two molecules that are identical in all physical aspects except for their 3D orientation. This requires a chiral environment that can interact differently with each enantiomer. The most powerful and widely adopted techniques for this purpose are chiral chromatography and NMR spectroscopy with chiral solvating agents.[3][4]

    Comparison of Key Analytical Methodologies

    Method Principle Typical Resolution (Rs) Analysis Time Key Advantages Limitations
    Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase (CSP).> 2.010-30 minHigh versatility, broad applicability, excellent resolution, established regulatory acceptance.[4][5]Requires screening of multiple columns and mobile phases; higher solvent consumption.
    Chiral GC Separation of volatile derivatives on a chiral stationary phase in the gas phase.> 1.515-40 minHigh efficiency and sensitivity, especially with mass spectrometry (MS) detection.Requires derivatization to increase volatility, which adds a sample preparation step and potential for racemization.[6][7]
    Chiral SFC Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.> 1.5< 10 minExtremely fast separations, reduced solvent waste ("green" chemistry), complementary selectivity to HPLC.[3][8][9]Requires specialized instrumentation; less suitable for highly polar, underivatized compounds.
    NMR with CSAs Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), inducing separate NMR signals for each enantiomer.N/A (signal separation)5-20 minNon-destructive, provides structural information, requires no chromatographic separation, rapid screening.[10][11]Lower sensitivity (mg scale), potential for peak overlap in complex mixtures, requires pure CSA.[12]

    In-Depth Analysis & Experimental Protocols

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry.[4][5] The technique's success is predicated on the selection of the Chiral Stationary Phase (CSP). For N-protected amino acid esters, polysaccharide-based CSPs are the most effective choice.[13][14][15]

    Causality of Method Design:

    • CSP Selection: Polysaccharide derivatives, such as cellulose or amylose tris(3,5-dimethylphenylcarbamate), offer a rich combination of interaction sites (π-π, hydrogen bonding, dipole-dipole, and steric hindrance) that are crucial for creating the subtle energy differences needed to resolve enantiomers.[14][16] The carbamate and ester groups in N-(Phenyloxycarbonyl)-L-valine methyl ester can effectively engage with these sites.

    • Mobile Phase: A normal-phase mobile phase (e.g., hexane/2-propanol) is typically the starting point. The low polarity of hexane forces the analyte to interact more strongly with the polar CSP, while the 2-propanol acts as a polar modifier to elute the enantiomers. The ratio is critical: too much alcohol will cause co-elution, while too little will lead to excessively long retention times.

    • Validation: Method validation must be performed according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[17][18][19]

    HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation & Quantification prep_racemate Prepare Racemic Standard (D/L Mix) hplc_system System Suitability Test (Inject Racemate, Rs > 2.0) prep_racemate->hplc_system prep_sample Prepare L-Enantiomer Sample analyze_samples Inject Samples (Racemate, L-Sample, Spiked) prep_sample->analyze_samples prep_spike Prepare Spiked Sample (L + known % D) prep_spike->analyze_samples hplc_system->analyze_samples specificity Specificity: Peak Identification analyze_samples->specificity linearity Linearity & Range: (LOD/LOQ of D-form) analyze_samples->linearity accuracy Accuracy: (% Recovery of Spike) analyze_samples->accuracy precision Precision: (Repeatability) analyze_samples->precision quantify Calculate Enantiomeric Purity (% Area of D-isomer) specificity->quantify linearity->quantify accuracy->quantify precision->quantify

    Caption: Workflow for HPLC method validation.

    • Instrumentation: HPLC system with UV detector.

    • Chiral Stationary Phase: A polysaccharide-based column, such as Daicel CHIRALPAK® IA or Phenomenex Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / 2-Propanol (90:10, v/v). Adjust ratio as needed to achieve optimal resolution and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Sample Preparation:

      • Racemic Standard: Dissolve a racemic (D/L) standard of N-(Phenyloxycarbonyl)-valine methyl ester in the mobile phase to a concentration of 1 mg/mL. This is used to confirm the elution order and calculate resolution.

      • Test Sample: Dissolve the N-(Phenyloxycarbonyl)-L-valine methyl ester sample in the mobile phase to a concentration of 1 mg/mL.

    • System Suitability: Inject the racemic standard. The resolution (Rs) between the L- and D-enantiomer peaks must be greater than 2.0. The L-enantiomer is typically expected to elute first on many polysaccharide CSPs.[20]

    • Analysis: Inject the test sample.

    • Quantification: Calculate the enantiomeric purity by the area percent method:

      • % D-Enantiomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100

    Chiral Gas Chromatography (GC)

    Chiral GC is a highly sensitive technique, but its application to amino acid esters requires a crucial derivatization step to make the analyte volatile.[6][7]

    Causality of Method Design:

    • Derivatization: The primary amino and carboxylic acid functionalities are polar and non-volatile. Esterification (e.g., with methanol) followed by acylation (e.g., with trifluoroacetic anhydride) converts the analyte into a volatile derivative suitable for GC analysis. This step must be carefully controlled to prevent racemization.[6][21]

    • CSP Selection: Chiral GC columns often use cyclodextrin derivatives as the CSP.[22] These cage-like molecules provide a chiral cavity where one enantiomer can fit more snugly than the other, leading to separation.

    • Derivatization (if starting from the free amino acid):

      • Esterify the sample with 3M HCl in methanol at 100°C for 30 minutes.

      • Evaporate the solvent under nitrogen.

      • Acylate the residue with trifluoroacetic anhydride (TFAA) in dichloromethane at 100°C for 15 minutes.

      • Evaporate the solvent and reconstitute in a suitable solvent (e.g., ethyl acetate). Note: The target molecule is already an ester, so only acylation of any free amine impurity would be relevant.

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Stationary Phase: A Chirasil-Val or cyclodextrin-based capillary column (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 5 °C/min to 180 °C.

      • Hold: 10 min.

    • Injector and Detector Temperature: 250 °C.

    • Analysis: Inject the derivatized sample and integrate the peaks corresponding to the L- and D-enantiomers.

    NMR Spectroscopy with Chiral Solvating Agents (CSAs)

    This technique offers a rapid, non-destructive alternative to chromatography. It relies on the principle that when a chiral analyte is mixed with a chiral solvating agent, they form transient diastereomeric complexes. These complexes have slightly different magnetic environments, causing specific proton or carbon signals of the enantiomers to resonate at different frequencies (i.e., they become diastereotopic) in the NMR spectrum.[10][11][12]

    Causality of Method Design:

    • CSA Selection: The choice of CSA is critical. For N-protected amino acids, agents like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or BINOL derivatives can be effective.[10][23] The interaction, often involving hydrogen bonding and π-stacking, must be strong enough to induce a chemical shift difference (Δδ) but weak enough to be in fast exchange on the NMR timescale.

    • Data Acquisition: High-field NMR (≥400 MHz) is recommended to resolve the small induced chemical shift differences.[10] Both ¹H and ¹³C NMR can be used, with ¹³C offering simpler singlet signals but requiring longer acquisition times.[12]

    NMR_Workflow A Dissolve Analyte in CDCl3 B Acquire Reference ¹H NMR Spectrum A->B C Add Stoichiometric Amount of CSA (e.g., TFAE) B->C D Acquire Spectrum of Analyte-CSA Mixture C->D E Identify Diagnostic Peak (e.g., Valine α-H) D->E F Observe Signal Splitting (Two Signals for L and D) E->F G Integrate Signals F->G H Calculate Enantiomeric Purity from Integral Ratio G->H

    Caption: Workflow for NMR-based purity assay.

    • Sample Preparation:

      • Dissolve ~5-10 mg of N-(Phenyloxycarbonyl)-L-valine methyl ester in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

      • Acquire a standard ¹H NMR spectrum as a reference.

    • CSA Addition: Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-TFAE, directly to the NMR tube.

    • Analysis:

      • Gently shake the tube to ensure mixing.

      • Acquire another ¹H NMR spectrum.

    • Interpretation:

      • Identify a well-resolved proton signal, typically the alpha-proton of the valine residue.

      • In the presence of the D-enantiomer impurity, this signal will split into two distinct peaks or multiplets.

      • The enantiomeric purity is determined by the integration ratio of the two signals.

    Conclusion and Recommendations

    The validation of enantiomeric purity for N-(Phenyloxycarbonyl)-L-valine methyl ester is a non-negotiable step in quality control for research and drug development.

    • For routine quality control and regulatory submissions, the robustness, high resolution, and established acceptance of Chiral HPLC make it the method of choice. Investment in screening several polysaccharide-based CSPs is highly recommended to find the optimal stationary phase.

    • For high-throughput screening or situations where derivatization is problematic, Chiral SFC offers an outstanding, environmentally friendly alternative with unparalleled speed.[9]

    • When a rapid, non-destructive check is needed, or as an orthogonal method to confirm chromatographic results, NMR with chiral solvating agents is an elegant and powerful tool. It provides direct evidence of purity without the need for extensive method development.

    Ultimately, the choice of method depends on the specific requirements of the analysis, including required sensitivity, sample throughput, available instrumentation, and regulatory context. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate a method that ensures the stereochemical integrity of their valuable intermediates.

    References

    • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

    • Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived co... (n.d.). OUCI. [Link]

    • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis. [Link]

    • Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. (n.d.). Marcel Dekker, Inc. [Link]

    • NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mex. (n.d.). Marcel Dekker, Inc. [Link]

    • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022). PubMed. [Link]

    • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. (2013). Analytical Chemistry. [Link]

    • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). ResearchGate. [Link]

    • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. [Link]

    • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (n.d.). RSC Publishing. [Link]

    • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]

    • Polysaccharide-based CSPs. (2022). Chiralpedia. [Link]

    • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2019). ResearchGate. [Link]

    • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PMC. [Link]

    • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC. [Link]

    • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

    • Advantages of using immobilized stationary phases in chiral separations. (n.d.). Phenomenex. [Link]

    • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. [Link]

    • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. (n.d.). PMC. [Link]

    • Chiral. (n.d.). Dr. Maisch. [Link]

    • Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC. (2025). ResearchGate. [Link]

    • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). PubMed. [Link]

    • One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. (n.d.). PMC. [Link]

    • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

    • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing. [Link]

    • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2025). ResearchGate. [Link]

    • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Pha. (1998). MST.edu. [Link]

    • Chiral Separation of Amino Acids by Gas Chromatography (2004). (n.d.). SciSpace. [Link]

    • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (n.d.). Springer. [Link]

    • Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. [Link]

    • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations Contents. (n.d.). Kromasil. [Link]

    • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

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    Elemental Analysis and Performance Comparison Guide: N-(Phenyloxycarbonyl)-L-valine methyl ester vs. Standard Carbamate Protections

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals. Focus: Elemental analysis validation, structural causality, and comparative reactivity of carbamate-protected amino acid derivatives.

    Executive Summary

    In peptide synthesis and medicinal chemistry, the choice of an N-protecting group dictates not only the stability of the intermediate but also its downstream reactivity. N-(Phenyloxycarbonyl)-L-valine methyl ester (CAS: 153441-77-1)[1] is a highly versatile amino acid derivative. While structurally similar to standard carbamate protecting groups like Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl), the phenoxycarbonyl moiety offers a fundamentally different performance profile. Rather than serving strictly as a passive protecting group, it acts as a bench-stable, phosgene-free "blocked isocyanate"[2]. This allows researchers to chemoselectively synthesize unsymmetrical ureas, hydantoins, and complex peptidomimetics without handling highly toxic gaseous reagents[3].

    This guide objectively compares the elemental composition, analytical validation, and chemical performance of N-(Phenyloxycarbonyl)-L-valine methyl ester against its Boc and Cbz alternatives.

    Mechanistic Context: Causality Behind the Chemistry

    To understand why a drug development professional would select a phenoxycarbonyl derivative over Boc or Cbz, we must examine the causality of their respective deprotection and reactivity pathways:

    • Boc-L-valine methyl ester (Protective): Deprotected via strong acidolysis (e.g., TFA or HCl). The causality lies in the stability of the tert-butyl cation, which readily forms and eliminates as isobutylene gas alongside CO₂. It is strictly a transient shield for the amine.

    • Cbz-L-valine methyl ester (Protective): Deprotected via catalytic hydrogenolysis (H₂, Pd/C). The benzyl group is cleaved to yield toluene and CO₂. Like Boc, it is purely protective.

    • N-(Phenyloxycarbonyl)-L-valine methyl ester (Reactive): The phenoxy group (PhO–) is a significantly better leaving group than tert-butanol or benzyl alcohol. When exposed to nucleophilic amines under mild heat, the phenoxycarbonyl group undergoes an addition-elimination reaction. Phenol is expelled, and a stable urea linkage is formed[2]. This transforms the molecule from a protected amino acid into a reactive electrophile.

    Reactivity PhO N-(Phenoxycarbonyl) Val-OMe Amine Nucleophilic Amine (Mild Heat) PhO->Amine Boc Boc-Val-OMe Acid TFA / HCl (Acidolysis) Boc->Acid Cbz Cbz-Val-OMe H2 H2, Pd/C (Hydrogenolysis) Cbz->H2 Urea Unsymmetrical Urea + Phenol Amine->Urea FreeAmine1 Free Val-OMe + CO2 + Isobutylene Acid->FreeAmine1 FreeAmine2 Free Val-OMe + CO2 + Toluene H2->FreeAmine2

    Caption: Reactivity comparison: Phenoxycarbonyl acts as a blocked isocyanate, while Boc/Cbz are protective.

    Elemental Analysis (CHNS) Data Comparison

    Elemental analysis (EA) via CHNS combustion is the gold standard for verifying the bulk purity of synthesized or commercially procured amino acid derivatives. Because the structural differences between phenoxycarbonyl, Boc, and Cbz groups rely entirely on their carbon, hydrogen, and oxygen ratios, EA provides a definitive, self-validating proof of identity.

    Below is the theoretical quantitative data used to benchmark the purity of these three compounds. A variance of >0.4% between experimental and theoretical values typically indicates impurities (e.g., retained solvent, incomplete esterification, or oligomerization).

    CompoundChemical FormulaMolecular Weight ( g/mol )Carbon (C) %Hydrogen (H) %Nitrogen (N) %Oxygen (O) %
    N-(Phenyloxycarbonyl)-Val-OMe C₁₃H₁₇NO₄251.2862.14% 6.82% 5.57% 25.47%
    Boc-Val-OMe C₁₁H₂₁NO₄231.2957.12%9.15%6.06%27.67%
    Cbz-Val-OMe C₁₄H₁₉NO₄265.3163.38%7.22%5.28%24.12%

    Data derived from standard atomic weights: C=12.011, H=1.008, N=14.007, O=15.999.

    Experimental Protocols & Workflows

    To ensure trustworthiness, the following protocols outline the exact methodologies for validating the compound via elemental analysis and subsequently testing its unique chemical performance.

    Protocol A: CHNS Combustion Analysis Workflow

    This protocol dictates the steps for verifying the elemental composition of N-(Phenyloxycarbonyl)-L-valine methyl ester using a standard CHNS analyzer[4].

    • Sample Preparation: Accurately weigh 1.0 to 2.0 mg of the lyophilized compound into a high-purity tin (Sn) capsule. Fold and crimp the capsule to seal it tightly, ensuring no trapped air.

      • Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When dropped into the combustion chamber, the tin acts as a localized fuel, driving the temperature from 1000 °C to a localized "flash" of ~1800 °C, guaranteeing complete oxidation of the organic matrix[4].

    • Flash Combustion: Drop the capsule into the quartz combustion tube (pre-heated to 1000 °C) under a temporary pulse of pure oxygen gas (O₂). The compound combusts to form CO₂, H₂O, NOₓ, and SO₂.

    • Reduction: Sweep the gas mixture via a helium (He) carrier gas through a reduction furnace packed with elemental copper (Cu) at 600 °C.

      • Causality: The copper scavenges any excess O₂ and quantitatively reduces NOₓ species to N₂ gas, ensuring accurate nitrogen quantification.

    • Separation & Detection: Pass the gases through a gas chromatography (GC) column to separate N₂, CO₂, and H₂O. Detect each eluting gas using a Thermal Conductivity Detector (TCD).

    • Data Validation: Compare the integrated TCD peaks against a known standard (e.g., sulfanilamide). For N-(Phenyloxycarbonyl)-L-valine methyl ester, the output must fall within ±0.4% of C: 62.14%, H: 6.82%, N: 5.57%.

    EA_Workflow Prep 1. Sample Prep (1-2 mg in Tin Capsule) Combust 2. Flash Combustion (O2, 1000°C -> 1800°C) Prep->Combust Reduce 3. Reduction Furnace (Cu, removes excess O2) Combust->Reduce GC 4. Gas Chromatography (Separates N2, CO2, H2O) Reduce->GC Detect 5. TCD Detection & Elemental % Calculation GC->Detect

    Caption: Analytical workflow for CHNS elemental analysis via flash combustion and TCD detection.

    Protocol B: Performance Test – Chemoselective Urea Synthesis

    To validate the "blocked isocyanate" performance of the phenoxycarbonyl group, this protocol outlines the synthesis of an unsymmetrical urea[2].

    • Reagent Mixing: Dissolve 1.0 equivalent (eq) of N-(Phenyloxycarbonyl)-L-valine methyl ester in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM).

    • Amine Addition: Add 1.1 eq of a primary amine (e.g., benzylamine) dropwise at room temperature.

    • Reaction Monitoring: Stir the mixture at 25 °C – 60 °C. Monitor the reaction via TLC or LC-MS.

      • Causality: The nucleophilic amine attacks the carbonyl carbon. Because the phenoxide ion is a stable, weak base, it acts as an excellent leaving group, driving the formation of the urea bond without the need for phosgene or triphosgene[2].

    • Purification: Dilute the mixture with diethyl ether. The resulting urea derivative typically precipitates and can be collected via vacuum filtration. Wash with cold ether to remove the expelled phenol byproduct.

    Conclusion

    While Boc and Cbz derivatives are the industry standard for transient amine protection, N-(Phenyloxycarbonyl)-L-valine methyl ester provides a highly specialized alternative for researchers engineering ureas and polyureas[2]. By utilizing rigorous CHNS elemental analysis, laboratories can definitively validate the purity of this precursor. Its unique ability to act as a stable, phosgene-free blocked isocyanate significantly improves laboratory safety profiles while maintaining high chemoselectivity and atom economy in complex drug development workflows[3].

    References

    • National Institute of Informatics (NII). "Phosgene-free and chemoselective synthesis of novel polyureas from activated L-lysine with diphenyl carbonate." NII Scholarly Repository. Available at: [Link]

    • London Metropolitan University. "Elemental analysis service: Determination of carbon, hydrogen and nitrogen." London Met Research Facilities. Available at:[Link]

    • MDPI. "Structurally Ordered NIPUs via Catalyst-Free Synthesis with Hard Segments Based on Erythritol and a Long-Chain Diamine." Polymers. Available at:[Link]

    Sources

    Structural Elucidation of N-(Phenyloxycarbonyl)-L-valine Methyl Ester: A Comparative Guide to X-ray Crystallography Platforms

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & The Light-Atom Challenge

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck of determining the absolute stereochemistry of chiral pharmaceutical intermediates. N-(Phenyloxycarbonyl)-L-valine methyl ester (C13H17NO4) is a quintessential example. It serves as a critical chiral building block in the1[2].

    Because this molecule consists entirely of "light atoms" (carbon, hydrogen, nitrogen, and oxygen), confirming the retention of the L-valine stereocenter requires highly optimized X-ray crystallography workflows. The core challenge lies in measuring anomalous dispersion (Bijvoet differences). The anomalous scattering factors ( f′′ ) for C, N, and O are practically negligible when using standard Molybdenum (Mo Kα) radiation. Consequently, the Flack parameter—the gold standard for assigning absolute configuration—often yields high standard uncertainties,3[3].

    This guide objectively compares three leading X-ray crystallography platforms for the structural analysis of N-(Phenyloxycarbonyl)-L-valine methyl ester, providing actionable experimental protocols and comparative data to ensure rigorous, self-validating results.

    Platform Comparison: Empirical Performance Data

    To objectively evaluate the best approach for this specific compound, we must compare the performance of standard in-house diffractometers against microfocus and synchrotron alternatives. The table below summarizes the expected quantitative data for a C13H17NO4 crystal of moderate size (0.05 – 0.15 mm).

    Crystallographic ParameterIn-house Mo Kα DiffractometerIn-house Cu Kα MicrofocusSynchrotron Radiation (e.g., APS/Diamond)
    Wavelength ( λ ) 0.7107 Å1.5418 ÅTunable (e.g., 0.9795 Å)
    Anomalous Signal ( Δf′′ for O) ~0.006~0.032Variable (Optimized per edge)
    Typical Crystal Size Req. > 0.15 mm> 0.05 mm> 0.005 mm (Microcrystals)
    Expected R1 Factor ~4.5%~3.8%~2.9%
    Flack Parameter ( x ) 0.15 ± 0.350.02 ± 0.080.01 ± 0.04
    Absolute Structure IndeterminateConfirmedConfirmed (Highest Precision)
    Causality in Source Selection

    The physical causality dictating platform performance is rooted in the relationship between the incident X-ray wavelength and the elemental absorption edges of the crystal. For N-(Phenyloxycarbonyl)-L-valine methyl ester, the heaviest atoms are oxygen. When irradiated with Mo Kα, the energy is too far from the oxygen K-edge to induce meaningful resonant scattering.

    By switching to a Cu Kα microfocus source, the incident energy is lower and closer to the absorption edges of C, N, and O. This exponentially increases the anomalous scattering signal ( Δf′′ ), creating measurable intensity differences between Friedel pairs ( Ihkl​=Ihˉkˉlˉ​ ). This causality is what allows the refinement algorithm to mathematically distinguish the L-enantiomer from the D-enantiomer.

    Self-Validating Experimental Methodologies

    To guarantee trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to ensure the data is not artifactual.

    Step 1: Crystallization via Vapor Diffusion
    • Action : Dissolve 10 mg of N-(Phenyloxycarbonyl)-L-valine methyl ester in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexane (anti-solvent). Allow vapor equilibration at 4°C for 48-72 hours.

    • Causality : Slow diffusion minimizes nucleation sites, promoting the growth of a single, highly ordered macroscopic crystal rather than twinned clusters.

    • Self-Validation : Examine the crystal under polarized light. Uniform extinction upon rotation confirms the absence of macroscopic twinning, validating the crystal's suitability for diffraction.

    Step 2: High-Redundancy Data Collection (Cu Kα)
    • Action : Mount a 0.1 mm crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K under a nitrogen stream. Collect data using a Cu Kα microfocus source ( λ=1.5418 Å). Program the goniometer to collect a full sphere of data with a redundancy of at least 4.0.

    • Causality : Cryo-cooling minimizes thermal vibrations (Debye-Waller factor), enhancing high-angle reflections. High redundancy is critical for light-atom structures because it statistically averages out systematic errors in the measurement of weak Bijvoet differences.

    Step 3: Self-Validating Refinement & Absolute Structure Determination
    • Action : Integrate the data and perform anisotropic refinement using SHELXL.

    • Self-Validation Mechanism : Do not rely solely on the Flack parameter. To ensure a self-validating protocol, the refined Flack parameter must be cross-examined using Bayesian statistics on Bijvoet differences (Hooft parameter). A valid absolute structure requires the Flack parameter ( x ) to be near 0 with a 4[4]. If the Flack parameter is 0.02±0.08 and the Hooft parameter yields a ~100% probability for the true enantiomer, the system mathematically validates its own stereochemical assignment independent of any prior synthetic assumptions.

    Crystallographic Decision Pathway

    The following diagram illustrates the logical workflow and causality when processing light-atom chiral molecules like N-(Phenyloxycarbonyl)-L-valine methyl ester.

    XRayWorkflow Start N-(Phenyloxycarbonyl)- L-valine methyl ester (Light-Atom Chiral Molecule) Cryst Crystallization (Vapor Diffusion Protocol) Start->Cryst Source X-ray Source Selection Cryst->Source MoKa Mo Kα (0.71 Å) Low Anomalous Signal Source->MoKa CuKa Cu Kα (1.54 Å) Optimal for Light Atoms Source->CuKa Sync Synchrotron High Flux / Microcrystals Source->Sync DataMo Indeterminate Absolute Structure MoKa->DataMo DataCu Data Collection & Integration (High Redundancy) CuKa->DataCu Sync->DataCu Refine Anisotropic Refinement (SHELXL) DataCu->Refine Flack Self-Validation: Flack Parameter ≈ 0 (s.u. < 0.1) Refine->Flack

    Workflow for determining the absolute structure of light-atom chiral intermediates via X-ray diffraction.

    References

    • Source: nih.
    • Source: iucr.
    • Source: iucr.

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.